molecular formula C9H6Cl2N2O B173144 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 162469-87-6

7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B173144
CAS No.: 162469-87-6
M. Wt: 229.06 g/mol
InChI Key: VQYIAJIVEVIZOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one, also known as 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one, is a useful research compound. Its molecular formula is C9H6Cl2N2O and its molecular weight is 229.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-chloro-2-(chloromethyl)pyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O/c10-4-7-3-9(14)13-5-6(11)1-2-8(13)12-7/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQYIAJIVEVIZOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CC(=O)N2C=C1Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60403013
Record name 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162469-87-6
Record name 7-Chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162469-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Potential Biological Activity of 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

The 4H-pyrido[1,2-a]pyrimidin-4-one core is a recognized "privileged scaffold" in medicinal chemistry. This bicyclic heterocyclic system, resembling the purine bases of DNA and RNA, has proven to be a versatile template for the design of a multitude of biologically active compounds.[1][2] This guide focuses on a specific, yet under-investigated derivative: 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one . While direct biological data for this exact molecule is sparse in publicly available literature, its structural features—a chlorinated pyridine ring and a reactive chloromethyl group—suggest a rich potential for diverse pharmacological activities.[3] This document will, therefore, serve as a technical exploration of its anticipated biological profile, grounded in the established activities of its structural analogues. We will delve into its potential as an anticancer, anti-inflammatory, and antimicrobial agent, providing not just a theoretical framework but also actionable experimental protocols for its empirical validation.

Chemical Identity

IUPAC Name 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
CAS Number 162469-87-6
Molecular Formula C₉H₆Cl₂N₂O
Molecular Weight 229.06 g/mol
Chemical Structure Chemical structure of 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Anticipated Biological Activity: An Evidence-Based Extrapolation

The biological potential of 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one can be inferred from the extensive research on its parent scaffold and related heterocyclic systems. The presence of the 7-chloro substituent and the 2-chloromethyl group are key determinants of its likely pharmacological profile.

Anticancer Potential: Targeting Uncontrolled Cell Proliferation

The pyrido[1,2-a]pyrimidine scaffold is a recurring motif in the design of novel anticancer agents.[4] Derivatives have been shown to exert their effects through various mechanisms, including the inhibition of critical cellular signaling pathways.

Mechanistic Insights from Analogues:

  • Kinase Inhibition: Many pyridopyrimidine derivatives have been developed as kinase inhibitors. For instance, various pyrido[2,3-d]pyrimidines have been synthesized and evaluated as potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[5]

  • SHP2 Inhibition: More specifically, derivatives of pyrido[1,2-a]pyrimidin-4-one have been designed as allosteric inhibitors of SHP2 (Src homology-2-containing protein tyrosine phosphatase 2), a crucial node in multiple signaling pathways (RAS-ERK, PI3K-AKT, JAK-STAT) that are often dysregulated in cancer.[4] One such derivative, 14i , demonstrated high enzymatic activity against full-length SHP2 with an IC₅₀ of 0.104 μM and significant antiproliferative activity against Kyse-520 cells (IC₅₀ = 1.06 μM).[4]

  • Induction of Apoptosis: The anticancer activity of pyridopyrimidines is also linked to their ability to induce programmed cell death, or apoptosis. Studies have shown that these compounds can upregulate pro-apoptotic proteins like Bax and p53, while downregulating anti-apoptotic proteins like Bcl2.

The Role of the Chloro and Chloromethyl Substituents:

The 7-chloro and 2-chloromethyl groups on the target molecule are expected to significantly influence its anticancer activity. The chlorine atom can alter the electronic properties of the ring system, potentially enhancing binding to target proteins. The chloromethyl group, being a reactive alkylating agent, could form covalent bonds with nucleophilic residues in the active sites of target enzymes, leading to irreversible inhibition. This reactivity is a double-edged sword, as it can enhance potency but also potentially lead to off-target effects and toxicity.

Table 1: Anticancer Activity of Selected Pyrido[1,2-a]pyrimidin-4-one Analogues

CompoundTargetCell LineIC₅₀ (µM)Reference
14i SHP2Kyse-5201.06[4]
13a SHP2Kyse-520>50[4]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard method for evaluating the cytotoxic effects of a novel compound on cancer cell lines.[6]

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media until they reach 80-90% confluency.

    • Trypsinize the cells, perform a cell count, and dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment:

    • Prepare a stock solution of 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (DMSO) and untreated control wells.

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Signaling Pathway Visualization

SHP2_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation SHP2->Ras dephosphorylates inhibitory sites Compound 7-chloro-2-(chloromethyl)- 4H-pyrido[1,2-a]pyrimidin-4-one Compound->SHP2 Inhibits

Caption: Potential inhibition of the SHP2-mediated RAS-ERK signaling pathway.

Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Pyrimidine and its fused heterocyclic derivatives are known to possess anti-inflammatory activities.[5] Their mechanism of action often involves the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenases (COX-1 and COX-2) and nitric oxide synthase (NOS).

Mechanistic Insights from Analogues:

  • COX Inhibition: Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes, which are responsible for the synthesis of prostaglandins. Some pyrimidine derivatives have been shown to be selective inhibitors of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation.[7][8]

  • NOS Inhibition: Inducible nitric oxide synthase (iNOS) produces large amounts of nitric oxide (NO) during inflammation, which can contribute to tissue damage. Certain pyridopyrimidine derivatives have been investigated as inhibitors of NOS.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol describes a method to assess the inhibitory activity of the compound on COX-1 and COX-2.[9][10][11]

  • Enzyme and Substrate Preparation:

    • Obtain purified COX-1 and COX-2 enzymes.

    • Prepare a solution of arachidonic acid (the substrate) in ethanol.

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor.

  • Inhibition Assay:

    • In a 96-well plate, add the reaction buffer, the enzyme (COX-1 or COX-2), and the test compound at various concentrations. Include a vehicle control.

    • Pre-incubate the plate at 37°C for 10 minutes to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding the arachidonic acid solution.

    • Incubate for a specific time (e.g., 2 minutes) at 37°C.

    • Stop the reaction by adding a solution of stannous chloride.

  • Quantification of Prostaglandin E₂ (PGE₂):

    • The amount of PGE₂, the product of the COX reaction, is quantified using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of COX activity for each concentration of the compound compared to the vehicle control.

    • Determine the IC₅₀ values for both COX-1 and COX-2 to assess the compound's potency and selectivity.

Inflammatory Pathway Visualization

Inflammatory_Pathway CellMembrane Cell Membrane Phospholipids PLA2 Phospholipase A₂ CellMembrane->PLA2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX COX-1 / COX-2 ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Compound 7-chloro-2-(chloromethyl)- 4H-pyrido[1,2-a]pyrimidin-4-one Compound->COX Potential Inhibition MIC_Workflow Start Start PrepareCompound Prepare serial dilutions of test compound Start->PrepareCompound PrepareInoculum Prepare standardized microbial inoculum Start->PrepareInoculum InoculatePlate Inoculate 96-well plate PrepareCompound->InoculatePlate PrepareInoculum->InoculatePlate Incubate Incubate at appropriate temperature InoculatePlate->Incubate ReadResults Visually assess for growth (turbidity) Incubate->ReadResults DetermineMIC Determine MIC ReadResults->DetermineMIC End End DetermineMIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Synthesis and Structure-Activity Relationship (SAR) Considerations

The 2-chloromethyl group is a particularly interesting feature for SAR studies. It serves as a reactive handle for the synthesis of a library of derivatives. Nucleophilic substitution at this position with various amines, thiols, or alcohols would allow for the exploration of the chemical space around the core scaffold, potentially leading to compounds with improved potency, selectivity, and pharmacokinetic properties.

Proposed Research Workflow for Biological Evaluation

A systematic approach is crucial for the comprehensive biological evaluation of 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one. The following workflow is proposed:

Research_Workflow Start Synthesis and Purification of 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one PrimaryScreening Primary In Vitro Screening Start->PrimaryScreening Anticancer Anticancer Screening (e.g., MTT assay on a panel of cancer cell lines) PrimaryScreening->Anticancer AntiInflammatory Anti-inflammatory Screening (e.g., COX/NOS inhibition assays) PrimaryScreening->AntiInflammatory Antimicrobial Antimicrobial Screening (e.g., MIC against bacteria and fungi) PrimaryScreening->Antimicrobial HitIdentification Hit Identification and Prioritization Anticancer->HitIdentification AntiInflammatory->HitIdentification Antimicrobial->HitIdentification SecondaryAssays Secondary and Mechanistic Assays HitIdentification->SecondaryAssays ApoptosisAssay Apoptosis Assays (e.g., Annexin V/PI staining) SecondaryAssays->ApoptosisAssay CellCycleAnalysis Cell Cycle Analysis SecondaryAssays->CellCycleAnalysis KinaseProfiling Kinase Profiling SecondaryAssays->KinaseProfiling InVivoModels In Vivo Efficacy and Toxicity Studies (e.g., xenograft models, animal models of inflammation) SecondaryAssays->InVivoModels LeadOptimization Lead Optimization (SAR studies) InVivoModels->LeadOptimization

Caption: A comprehensive workflow for the biological evaluation of the target compound.

Conclusion

7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a molecule of significant interest for drug discovery, despite the current lack of direct biological data. Based on a thorough analysis of its structural analogues, there is a strong rationale to hypothesize its potential as a versatile therapeutic agent with anticancer, anti-inflammatory, and antimicrobial activities. The chloro and chloromethyl substituents are key features that are likely to drive its biological profile. The experimental protocols and research workflow outlined in this guide provide a solid foundation for the empirical investigation of this promising compound. Further research is warranted to unlock its full therapeutic potential and to pave the way for the development of novel drugs based on the privileged pyrido[1,2-a]pyrimidin-4-one scaffold.

References

  • One-pot synthesis and biological evaluation of substituted 7-chloroindolizines as antimicrobial, antioxidant, and anti-inflammatory agents. PubMed. (2026-01-10). [Link]

  • Synthesis, Biological Evaluation, and Molecular Modeling Studies of Chiral Chloroquine Analogues as Antimalarial Agents. PubMed. (2018-11-26). [Link]

  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. PubMed. [Link]

  • Synthesis, Structure-Activity Relationship, & Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds. NIH. [Link]

  • Synthesis, structure-activity relationship, and mode-of-action studies of antimalarial reversed chloroquine compounds. PubMed. [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. MDPI. (2019-11-16). [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). (2025-04-15). [Link]

  • History, Classification and Biological activity of Heterocyclic Compounds. ResearchGate. (2023-08-27). [Link]

  • Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. PubMed. [Link]

  • An ELISA method to measure inhibition of the COX enzymes. PubMed - NIH. [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link]

  • An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. PMC - PubMed Central. [Link]

  • Science Dossier - How chlorine in molecules affects biological activity. Eurochlor. [Link]

  • Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]

  • Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. ResearchGate. (2025-08-06). [Link]

  • Ultra Sensitive Assay for Nitric Oxide Synthase. Oxford Biomedical Research. [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC - NIH. (2021-02-04). [Link]

  • Update on in vitro cytotoxicity assays for drug development. ResearchGate. (2025-08-07). [Link]

  • Special Issue : Heterocyclic Compounds with Potential Biological Activity - Volume II. MDPI. [Link]

  • Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. [Link]

  • 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. MDPI. (2022-08-08). [Link]

  • How can I assay nitric oxide synthase activity in human RBCs?. ResearchGate. (2014-06-16). [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. (2019-05-01). [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). idexx. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Pleuromutilin Derivatives Containing 6-Chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino Side Chain. MDPI. [Link]

  • A Review: Biological Importance of Heterocyclic Compounds. Der Pharma Chemica. [Link]

  • How can I assay cyclooxygenase pathway inhibition for plant extracts?. ResearchGate. (2014-06-17). [Link]

  • 4.2. Determination of Minimum Inhibitory Concentration (MIC). Bio-protocol. [Link]

  • Role of Cytotoxicity Experiments in Pharmaceutical Development. SciSpace. [Link]

  • Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. [Link]

Sources

stability of 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Aqueous Stability of 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Prepared by: Gemini, Senior Application Scientist

Distribution: For Research, Drug Development, and Scientific Professionals

**Executive Summary

This technical guide provides a comprehensive analysis of the . The pyrido[1,2-a]pyrimidin-4-one core is a significant scaffold in medicinal chemistry, appearing in compounds with a wide range of biological activities.[1][2][3] Understanding the chemical stability of new derivatives is paramount for the accurate interpretation of biological data and for the development of viable drug candidates. This document outlines the theoretical vulnerabilities of the molecule, presents detailed protocols for experimental stability assessment using forced degradation, and provides a framework for developing a stability-indicating analytical method. The insights herein are designed to empower researchers to anticipate degradation pathways, design robust experiments, and ensure the integrity of their results.

Introduction to 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Chemical Structure and Properties

7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 162469-87-6) is a fused heterocyclic compound featuring a pyridopyrimidinone core.[4] Its structure contains two key features that dictate its reactivity and potential instability: a highly reactive chloromethyl group at the 2-position and an electron-rich heterocyclic ring system.

Figure 1: Chemical Structure of the Target Compound

Caption: Figure 1: Chemical Structure of the Target Compound.

The Critical Role of Aqueous Stability

For any compound intended for biological research or therapeutic use, aqueous stability is a critical parameter. Instability can lead to:

  • Inaccurate Biological Data: If the compound degrades in the assay medium, the observed activity may be due to a degradant or a lower-than-expected concentration of the parent compound.

  • Poor Shelf-Life: Degradation affects the potency and safety of a potential drug product.

  • Complicated Pharmacokinetics: An unstable compound can generate multiple chemical species in vivo, making it difficult to establish a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship.

Therefore, a thorough understanding of how this molecule behaves in aqueous environments is a foundational requirement for its advancement in any research or development pipeline.

Theoretical Assessment of Stability and Postulated Degradation Pathways

A proactive analysis of the molecule's structure allows us to predict its most probable degradation pathways. This is essential for designing efficient analytical methods capable of detecting and quantifying these new species.

Identification of Labile Functional Groups
  • The 2-(Chloromethyl) Group: This is the most significant liability. The chloromethyl group attached to an electron-withdrawing pyrimidinone system functions as a reactive benzylic-like halide. The chlorine atom is a good leaving group, making the adjacent carbon atom highly electrophilic and susceptible to nucleophilic attack by water (hydrolysis). This type of hydrolysis is a well-documented reaction for similar chloromethyl-substituted heterocycles.[5]

  • The Pyrimidinone Ring: The lactam-like amide bond within the pyrimidinone ring could be susceptible to hydrolysis under harsh acidic or basic conditions, leading to ring-opening. This is generally a slower process than the hydrolysis of the chloromethyl group and typically requires elevated temperatures.

Postulated Primary Degradation Pathway: Hydrolysis

The most anticipated degradation reaction in a neutral or near-neutral aqueous solution is the SN1 or SN2 hydrolysis of the chloromethyl group to yield the corresponding hydroxymethyl derivative, 7-chloro-2-(hydroxymethyl)-4H-pyrido[1,2-a]pyrimidin-4-one. This reaction introduces a more polar alcohol functional group, which is a key consideration for analytical method development.

Figure 2: Postulated Hydrolytic Degradation Pathway Parent 7-chloro-2-(chloromethyl)- 4H-pyrido[1,2-a]pyrimidin-4-one Degradant 7-chloro-2-(hydroxymethyl)- 4H-pyrido[1,2-a]pyrimidin-4-one Parent->Degradant H₂O (Hydrolysis) Nucleophilic Substitution

Caption: Figure 2: Postulated Hydrolytic Degradation Pathway.

Experimental Design for Stability Assessment

To experimentally verify the stability profile, a forced degradation study is the industry-standard approach.[6][7] This involves subjecting the compound to stress conditions more severe than it would typically encounter to accelerate degradation and identify potential degradants quickly.[8] The goal is not to destroy the molecule completely, but to achieve a modest level of degradation (e.g., 5-20%) to ensure the analytical method can detect the resulting products.

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is essential to separate and quantify the parent compound from any degradants.[9]

Key Workflow: Stability-Indicating HPLC-MS Method Development

The development of a robust analytical method is the cornerstone of any stability study. The method must be able to resolve all significant degradation products from the parent peak and from each other. Combining HPLC with Mass Spectrometry (MS) provides both quantification (from HPLC-UV) and structural identification (from MS) of the degradants.[10]

Figure 3: Workflow for Stability Assessment A Prepare Stock Solution (e.g., in Acetonitrile) B Subject Aliquots to Forced Degradation Conditions A->B C Periodically Sample, Neutralize, and Dilute into Mobile Phase B->C D Analyze by Validated Stability-Indicating HPLC-MS Method C->D E Peak Purity Analysis (PDA Detector) D->E F Identify Degradants (Mass Spectrometry) D->F G Quantify Parent and Degradants (HPLC-UV Area %) D->G

Caption: Figure 3: Workflow for Stability Assessment.

Representative Stability-Indicating HPLC Method

The causality behind this method design is to separate the relatively nonpolar parent compound from its anticipated, more polar hydroxymethyl degradant. A reversed-phase column is appropriate, and a gradient elution is chosen to ensure good resolution and efficient elution of all components.

Parameter Condition Rationale / Expertise
Instrument HPLC with PDA/UV and Mass Spec DetectorsPDA ensures peak purity assessment; MS provides mass information for degradant identification.[10]
Column C18, 2.1 x 100 mm, 1.8 µmC18 is a versatile stationary phase for moderately nonpolar compounds. A smaller particle size provides higher efficiency.
Mobile Phase A 0.1% Formic Acid in WaterProvides a proton source for good peak shape and MS ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low UV cutoff and good MS compatibility.
Gradient 5% B to 95% B over 10 minutesA gradient is essential to separate the more polar degradant (eluting early) from the parent compound (eluting later).
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column to ensure sharp peaks and efficient separation.
Column Temp. 40 °CElevated temperature reduces viscosity and can improve peak shape and reproducibility.
Detection UV at 254 nm and 320 nm (or λmax)Monitoring at multiple wavelengths helps ensure all components are detected.
Injection Vol. 2 µLA small volume prevents column overloading and peak distortion.

Detailed Protocols for Forced Degradation Studies

These protocols are designed based on International Council for Harmonisation (ICH) guidelines to provide a comprehensive stability profile.[6][7] For each condition, a control sample (stored at 5°C, protected from light) should be analyzed alongside the stressed samples.

Stock Solution Preparation
  • Prepare a 1 mg/mL stock solution of 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one in a suitable organic solvent like acetonitrile.

  • This stock will be used to spike into the various aqueous stress solutions.

Hydrolytic Stability Protocol
  • Acidic Condition: Dilute the stock solution into 0.1 M HCl to a final concentration of ~50 µg/mL.

  • Neutral Condition: Dilute the stock solution into a pH 7.4 Phosphate Buffered Saline (PBS) to a final concentration of ~50 µg/mL.

  • Basic Condition: Dilute the stock solution into 0.1 M NaOH to a final concentration of ~50 µg/mL.

  • Incubation: Store vials for each condition at 50 °C.

  • Timepoints: Withdraw aliquots at T=0, 2, 4, 8, 24, and 48 hours.

  • Quenching: Immediately before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to the same final concentration with mobile phase.

Oxidative Stability Protocol
  • Preparation: Dilute the stock solution into a 3% solution of hydrogen peroxide (H₂O₂) to a final concentration of ~50 µg/mL.

  • Incubation: Store the vial at room temperature, protected from light.

  • Timepoints: Withdraw aliquots at T=0, 2, 4, 8, and 24 hours.

  • Analysis: Dilute samples with mobile phase for immediate analysis.

Expected Data and Interpretation

The data from the HPLC-MS analysis should be tabulated to clearly show the degradation profile over time under each stress condition.

Sample Data Presentation
Condition Time (hrs) Parent Compound (% Peak Area) Primary Degradant (RRT ~0.8) (% Peak Area) Total Purity (%)
Control (5°C) 4899.9< 0.0599.9
0.1 M HCl, 50°C 2498.51.399.8
pH 7.4 PBS, 50°C 2485.214.599.7
0.1 M NaOH, 50°C 845.151.296.3
3% H₂O₂, RT 2499.5< 0.0599.5

RRT = Relative Retention Time

Interpretation of Results
  • High Instability in Base: The rapid degradation in NaOH suggests the compound is highly susceptible to base-catalyzed hydrolysis. The primary degradant is likely the hydroxymethyl derivative.

  • Moderate Instability at Neutral pH: Significant degradation at pH 7.4, especially at elevated temperatures, confirms the lability of the chloromethyl group even under physiological conditions. This is a critical finding for designing biological assays.

  • Relative Stability in Acid and Oxidant: The compound shows greater stability under acidic and oxidative stress, suggesting these are not the primary degradation pathways.

  • MS Confirmation: The mass spectrum of the primary degradant peak should correspond to the exact mass of the proposed 7-chloro-2-(hydroxymethyl)-4H-pyrido[1,2-a]pyrimidin-4-one structure.

Conclusion and Recommendations

The 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one molecule possesses a significant intrinsic chemical liability due to its reactive chloromethyl group.

Key Findings & Recommendations:

  • Primary Degradation Pathway: The principal route of degradation in aqueous media is the hydrolysis of the chloromethyl group to the hydroxymethyl alcohol.

  • pH-Dependent Stability: The rate of hydrolysis is highly pH-dependent, accelerating significantly under basic and, to a lesser extent, neutral conditions.

  • Handling and Storage:

    • Aqueous stock solutions should be prepared fresh immediately before use. Avoid storing solutions in basic or neutral buffers for extended periods.

    • For long-term storage, the compound should be kept as a solid in a desiccated environment or as a stock solution in an anhydrous aprotic solvent (e.g., DMSO, Acetonitrile) at -20°C or below.

  • Implications for Biological Assays: Researchers must account for the compound's half-life in their assay buffer (e.g., pH 7.4 at 37°C). The true active concentration may decrease over the course of the experiment. It is crucial to determine if the biological activity observed is from the parent compound, the hydroxymethyl degradant, or a combination thereof.

This guide provides the theoretical foundation and a practical experimental framework for rigorously characterizing the aqueous stability of this important heterocyclic compound, ensuring data integrity and enabling its effective use in research and development.

References

  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. PubMed. Available at: [Link]

  • Study of the forces of stabilizing complexes between chlorophylls and heterocyclic amine mutagens. PubMed. Available at: [Link]

  • Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. ResearchGate. Available at: [Link]

  • Development and validation of stability-indicating method for the estimation of pyrimethamine in tablet dosage form. International Journal of Pharmaceutical and Allied Researches. Available at: [Link]

  • AN INTRODUCTION TO FORCED DEGRADATION STUDIES FOR DRUG SUBSTANCE & DRUG PRODUCTS. Journal of Emerging Technologies and Innovative Research (JETIR). Available at: [Link]

  • 4H-Pyrido[1,2-a]pyrimidin-4-one. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • 2-chloro-7-nitro-4H-pyrido(1,2-a)pyrimidin-4-one. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. Available at: [Link]

  • Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • The novel robust pathway to the 4H-pyrido[1,2-a]pyrimidin-4-one core 12. ResearchGate. Available at: [Link]

  • Development and Validation of Stability Indicating RP-HPLC Method for Pyrimethamine, Sulfadoxine, and Artesunate Estimation. Asian Journal of Pharmaceutics. Available at: [Link]

  • Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine. Google Patents.
  • Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. CORE. Available at: [Link]

  • Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. PubMed. Available at: [Link]

  • Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. ResearchGate. Available at: [Link]

  • Pyrido[1,2- a ]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity. ResearchGate. Available at: [Link]

  • A CONVENIENT SYNTHESIS OF 4-TRICHLOROMETHYL-PYRIMIDIN-2-YLAMINE DERIVATIVES. Sci-Hub. Available at: [Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for Covalent Labeling with 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Guide to Covalent Labeling with a Bifunctional Pyridopyrimidinone Electrophile

Covalent labeling of proteins is a powerful and increasingly utilized technique in chemical biology and drug discovery. By forming a stable, irreversible bond with a target protein, covalent probes can be used to map binding sites, identify novel drug targets, and create long-lasting therapeutic effects.[1] This document provides a detailed guide to the use of 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one, a bifunctional electrophile, for the covalent modification of proteins.

The pyrido[1,2-a]pyrimidin-4-one scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives showing a range of biological activities.[2][3] The subject of this guide, 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one, possesses two distinct electrophilic centers: a chloromethyl group at the 2-position and a chloro-substituted aromatic ring. This dual reactivity offers the potential for selective labeling of nucleophilic amino acid residues on a protein's surface. The chloromethyl group is a classic alkylating agent, prone to nucleophilic attack, while the chloro-substituted pyrimidine ring can undergo nucleophilic aromatic substitution, although this is generally less reactive.

These application notes are designed to provide both the theoretical underpinnings and practical, step-by-step protocols for utilizing this reagent. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system.

Mechanism of Covalent Modification

The primary mechanism of covalent labeling with 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is expected to be an S(_N)2 reaction between a nucleophilic amino acid side chain and the electrophilic chloromethyl group. The most likely targets on a protein are the side chains of cysteine, lysine, and histidine, due to their inherent nucleophilicity.[4] The reactivity of these residues is highly dependent on their pKa and the pH of the surrounding buffer, as the deprotonated form is the active nucleophile.

  • Cysteine: The thiolate anion (S⁻) of cysteine is a potent nucleophile and a common target for alkylating agents.

  • Lysine: The ε-amino group of lysine is also nucleophilic, particularly at pH values above its pKa (~10.5), although it can still react at physiological pH.

  • Histidine: The imidazole side chain of histidine can act as a nucleophile, especially at pH values around its pKa (~6.0).

The reaction results in the formation of a stable thioether, amine, or alkylated imidazole linkage, respectively, and the release of a chloride ion. A secondary, less probable reaction is nucleophilic aromatic substitution at the 7-position, displacing the chloride from the pyrimidine ring.

G cluster_reactants Reactants cluster_reaction Covalent Labeling Reaction cluster_products Products Reagent 7-chloro-2-(chloromethyl)-4H- pyrido[1,2-a]pyrimidin-4-one Reaction SN2 Reaction Reagent->Reaction Protein Protein with Nucleophilic Residue (e.g., Cys-SH) Protein->Reaction Labeled_Protein Covalently Labeled Protein Reaction->Labeled_Protein Byproduct HCl Reaction->Byproduct

Caption: Covalent labeling reaction pathway.

Experimental Protocols

The following protocols are intended as a starting point. Optimization of reagent concentration, incubation time, and buffer conditions will be necessary for each specific protein of interest.

Protocol 1: General Covalent Labeling of a Target Protein

This protocol outlines the basic steps for labeling a purified protein with 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one.

Materials:

  • Purified protein of interest in a suitable buffer (e.g., PBS or HEPES, pH 7.4). Note: Avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT), as they will compete for the labeling reagent.

  • 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one (MW: 229.06 g/mol )[5]

  • Anhydrous DMSO

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0, or 1 M L-cysteine)

  • Microcentrifuge tubes

  • Thermomixer or incubator

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one in anhydrous DMSO. Store at -20°C, protected from light and moisture. Rationale: DMSO is a suitable solvent for many organic compounds and is miscible with aqueous buffers. A concentrated stock allows for minimal addition of organic solvent to the protein solution, reducing the risk of denaturation.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine your protein of interest (e.g., to a final concentration of 10 µM) with the reaction buffer.

    • Add the 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one stock solution to achieve the desired final concentration (e.g., 100 µM for a 10-fold molar excess). It is recommended to test a range of molar excesses (e.g., 1x, 10x, 100x) to optimize the labeling efficiency.

    • Incubate the reaction at a controlled temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 1 hour). Optimization of incubation time (e.g., 15 min, 30 min, 1 hr, 2 hr) is crucial.

  • Quenching the Reaction:

    • Stop the reaction by adding a quenching reagent to a final concentration of 10-50 mM. For example, add Tris-HCl or L-cysteine. Rationale: The quenching reagent contains a high concentration of nucleophiles that will react with and consume any remaining unreacted labeling reagent, preventing further modification of the protein.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Removal of Excess Reagent:

    • Remove the excess, unreacted labeling reagent and quenching reagent by a suitable method such as dialysis, spin filtration, or size-exclusion chromatography.

  • Analysis:

    • The labeled protein is now ready for downstream analysis, such as mass spectrometry to identify the site of modification or SDS-PAGE if a fluorescent readout is incorporated.[1][6]

G Start Start Reagent_Prep Prepare Reagent Stock (10 mM in DMSO) Start->Reagent_Prep Reaction_Setup Set up Labeling Reaction (Protein + Reagent in Buffer) Reagent_Prep->Reaction_Setup Incubation Incubate (e.g., 1 hr at RT) Reaction_Setup->Incubation Quench Quench Reaction (e.g., with Tris or Cysteine) Incubation->Quench Remove_Excess Remove Excess Reagent (e.g., Spin Filtration) Quench->Remove_Excess Analysis Downstream Analysis (e.g., Mass Spectrometry) Remove_Excess->Analysis End End Analysis->End

Sources

Application Notes and Protocols: Leveraging 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one for Covalent Ligand-Based Drug Target Identification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Convergence of a Privileged Scaffold and a Reactive Moiety

The quest for novel therapeutic targets is a cornerstone of modern drug discovery. The ability to identify the specific cellular proteins that interact with a bioactive small molecule is paramount to understanding its mechanism of action, predicting potential toxicities, and developing more potent and selective next-generation therapeutics. Herein, we present a detailed guide to the application of 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one , a compound uniquely suited for target identification through covalent ligand discovery.

The core of this molecule, the pyrido[1,2-a]pyrimidin-4-one scaffold, is recognized as a "privileged structure" in medicinal chemistry. Derivatives of this versatile heterocycle have been successfully developed as potent modulators of a wide range of biological targets, including enzymes such as SHP2, Threonine Tyrosine Kinase (TTK), and aldose reductase, as well as receptors like ERRα.[1][2][3][4] This history of biological activity suggests that the scaffold has favorable properties for interacting with protein binding sites.

What makes 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one particularly powerful for target discovery is the incorporation of a chloromethyl group. This functional group acts as an electrophilic "warhead," capable of forming a stable covalent bond with nucleophilic amino acid residues (such as cysteine, lysine, histidine, or serine) present in the binding sites of its target proteins.[5][6] This covalent and irreversible interaction allows for the durable labeling of target proteins, enabling their subsequent enrichment and identification from complex biological mixtures. This approach is a cornerstone of Activity-Based Protein Profiling (ABPP), a powerful chemoproteomic strategy for exploring protein function directly in native biological systems.[7][8][9]

These application notes will provide researchers with the foundational principles and detailed protocols to utilize 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one as a chemical probe for the discovery and validation of novel drug targets.

Part 1: Principle of Covalent Target Identification

The utility of 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one in target identification hinges on a two-step process:

  • Initial Non-Covalent Recognition: The pyrido[1,2-a]pyrimidin-4-one core, along with the 7-chloro substituent, first directs the molecule to the binding pocket of a target protein through a series of reversible, non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions, van der Waals forces). This initial binding event provides the selectivity of the probe.

  • Irreversible Covalent Modification: Once positioned within the binding site, the electrophilic chloromethyl group is brought into close proximity with a nucleophilic amino acid residue. A nucleophilic substitution reaction ensues, forming a stable covalent bond between the probe and the protein. This irreversible step effectively "traps" the protein, allowing for its subsequent identification.

This covalent modification strategy offers several advantages over traditional non-covalent approaches:

  • Increased Potency and Duration of Action: Covalent binding can lead to a prolonged and often permanent inactivation of the target protein, which can be advantageous for therapeutic applications.[5]

  • Resistance to Washout: The stable covalent bond allows for stringent washing conditions during protein enrichment steps, reducing non-specific background and improving the signal-to-noise ratio in target identification experiments.

  • Decoupling of Pharmacokinetics and Pharmacodynamics: The irreversible nature of the interaction means that the biological effect can persist long after the unbound compound has been cleared from the system.[5]

To facilitate the identification of covalently labeled proteins, a common strategy is to synthesize an analog of the probe that incorporates a "handle" for enrichment or visualization, such as a biotin tag or a clickable alkyne group for subsequent bioorthogonal conjugation.

Part 2: Experimental Design and Protocols

Overall Experimental Workflow

The identification of cellular targets for 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one typically follows a chemical proteomics workflow. This involves treating live cells or cell lysates with the compound (or a tagged version), enriching the covalently labeled proteins, and identifying them by mass spectrometry.

G cluster_prep Sample Preparation cluster_enrichment Enrichment of Labeled Proteins cluster_analysis Proteomic Analysis cell_culture Cell Culture / Tissue Homogenate lysis Cell Lysis & Proteome Extraction cell_culture->lysis probe_treatment Incubate with 7-chloro-2-(chloromethyl)-4H- pyrido[1,2-a]pyrimidin-4-one (or tagged analog) lysis->probe_treatment control Control (e.g., DMSO) lysis->control click_chem Click Chemistry (if using alkyne tag) probe_treatment->click_chem strep_pulldown Streptavidin Affinity Purification click_chem->strep_pulldown washing Stringent Washes strep_pulldown->washing on_bead_digest On-Bead Tryptic Digestion washing->on_bead_digest lc_ms LC-MS/MS Analysis on_bead_digest->lc_ms data_analysis Database Search & Protein ID lc_ms->data_analysis

Caption: Chemical proteomics workflow for target identification.

Detailed Protocol: In-Situ Target Identification in Cultured Cells

This protocol describes the use of a clickable alkyne-tagged analog of 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one for identifying targets in living cells.

Materials:

  • Alkyne-tagged 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one probe

  • Cell line of interest (e.g., HEK293T, HeLa)

  • Standard cell culture reagents (DMEM, FBS, penicillin/streptomycin)

  • DMSO (Anhydrous)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Biotin-azide tag (e.g., Azide-PEG3-Biotin)

  • Click chemistry reagents: Copper(II) sulfate (CuSO4), Tris(2-carboxyethyl)phosphine (TCEP), Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Streptavidin-agarose beads

  • Wash Buffers (e.g., PBS with varying concentrations of SDS)

  • Ammonium bicarbonate

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (sequencing grade)

  • Mass spectrometer (e.g., Orbitrap)

Procedure:

  • Cell Culture and Probe Treatment:

    • Plate cells in sufficient quantity for proteomic analysis (e.g., 5 x 10^7 cells per condition).

    • Allow cells to adhere and reach 70-80% confluency.

    • Prepare a stock solution of the alkyne-tagged probe in DMSO.

    • Treat cells with the desired concentration of the probe (e.g., 1-10 µM) for a specified time (e.g., 1-4 hours). Include a DMSO-only vehicle control.

  • Cell Lysis and Protein Quantification:

    • Harvest cells by scraping into ice-cold PBS.

    • Pellet cells by centrifugation and lyse in ice-cold Lysis Buffer.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Click Chemistry Reaction:

    • To 1 mg of protein lysate, add the following click chemistry reagents to the final concentrations indicated:

      • Biotin-azide: 100 µM

      • TCEP: 1 mM

      • TBTA: 100 µM

      • CuSO4: 1 mM

    • Incubate the reaction at room temperature for 1 hour with gentle rotation.

  • Enrichment of Biotinylated Proteins:

    • Pre-wash streptavidin-agarose beads with lysis buffer.

    • Add the pre-washed beads to the lysate and incubate for 2 hours at 4°C with rotation to capture the biotinylated proteins.

    • Pellet the beads by centrifugation and discard the supernatant.

  • Stringent Washing:

    • Wash the beads sequentially with:

      • 1% SDS in PBS (3 times)

      • 8 M Urea in PBS (3 times)

      • PBS (3 times)

    • These stringent washes are critical for removing non-covalently bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in 50 mM ammonium bicarbonate.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

    • Add trypsin (1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.

  • Mass Spectrometry and Data Analysis:

    • Collect the supernatant containing the digested peptides.

    • Analyze the peptides by LC-MS/MS.

    • Search the resulting spectra against a protein database (e.g., UniProt) to identify the proteins.

    • Potential targets are proteins that are significantly enriched in the probe-treated sample compared to the DMSO control.

Data Presentation and Interpretation

Quantitative data from the mass spectrometry analysis should be summarized in a table. The primary metric for identifying potential targets is the fold-enrichment in the probe-treated sample over the vehicle control.

Protein IDGene NameFold Enrichment (Probe/Control)p-valueFunction
P04035KCRS25.3<0.001Kinase
Q13547ALDR18.9<0.001Oxidoreductase
...............

Interpretation: Proteins with high fold-enrichment and low p-values are considered high-confidence candidate targets. These candidates should then be validated using orthogonal methods, such as Western blotting, enzymatic assays with the purified protein, or cellular thermal shift assays (CETSA).

Part 3: Mechanistic Insights and Target Validation

Proposed Covalent Binding Mechanism

The chloromethyl group of 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is an electrophile that is susceptible to nucleophilic attack by electron-rich amino acid side chains. The most likely residues to be targeted are the thiolate of cysteine, the amine of lysine, or the imidazole of histidine.

G compound Probe non_covalent Non-covalent Complex compound->non_covalent Reversible Binding protein Target Protein (with nucleophile Nu:) protein->non_covalent covalent Covalent Adduct (Target Labeled) non_covalent->covalent Irreversible Covalent Bond Formation

Caption: Proposed mechanism of covalent target modification.

Target Validation Strategies

Once a list of candidate targets has been generated, it is crucial to validate these findings to confirm that they are bona fide targets of the compound.

  • Western Blot Analysis: Confirm the enrichment of a candidate protein in the streptavidin pulldown from the probe-treated lysate compared to the control.

  • In Vitro Enzyme Inhibition Assays: If the identified target is an enzyme with a known substrate, test the ability of 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one to inhibit its activity using purified protein.

  • Competition Binding Experiments: Pre-treatment of cells or lysates with an excess of a known, non-covalent inhibitor of the candidate target should prevent the labeling by the probe if they share the same binding site.

  • Cellular Thermal Shift Assay (CETSA): The covalent binding of the probe to its target can increase the thermal stability of the protein. CETSA can be used to measure this change in stability in a cellular context.

  • Site-of-Modification Mapping: Tandem mass spectrometry (MS/MS) can be used to identify the specific peptide and amino acid residue that is covalently modified by the probe, providing direct evidence of interaction.

Conclusion

7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one represents a powerful tool for chemical biology and drug discovery. By combining a biologically relevant scaffold with a reactive electrophile, this compound can be used to covalently label its protein targets, enabling their identification and subsequent validation. The protocols and principles outlined in these application notes provide a comprehensive framework for researchers to employ this and similar covalent probes to illuminate novel biology and discover the next generation of therapeutic targets.

References

  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry. Available at: [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. PubMed. Available at: [Link]

  • Activity-based protein profiling: A graphical review. PubMed Central. Available at: [Link]

  • Identification of Pyrido[1,2-α]pyrimidine-4-ones as New Molecules Improving the Transcriptional Functions of Estrogen-Related Receptor α. ACS Publications. Available at: [Link]

  • Structural insights into inhibitor regulation of the DNA repair protein DNA-PKcs. PubMed Central. Available at: [Link]

  • Bioorthogonal Reactions in Activity-Based Protein Profiling. MDPI. Available at: [Link]

  • Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry. Available at: [Link]

  • A general approach for activity-based protein profiling of oxidoreductases with redox-differentiated diarylhalonium warheads. Royal Society of Chemistry. Available at: [Link]

  • Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity. ResearchGate. Available at: [Link]

  • Covalent Inhibition in Drug Discovery. PubMed Central. Available at: [Link]

  • Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry. Wiley Online Library. Available at: [Link]

  • Pyrido[1,2-a]pyrimidin-4-ones as antiplasmodial falcipain-2 inhibitors. PubMed. Available at: [Link]

  • Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents. PubMed. Available at: [Link]

  • Discovery of 2-((1H-benzo[d]imidazol-1-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-ones as novel PKM2 activators. PubMed. Available at: [Link]

Sources

Application Notes and Protocols: Experimental Design for SHP2 Inhibition with Pyrido[1,2-a]pyrimidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Targeting SHP2 in Oncology

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs).[1] It is a key mediator of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently hyperactivated in human cancers, driving tumor cell proliferation, survival, and differentiation.[2] Consequently, SHP2 has emerged as a compelling target for cancer therapy.[3]

Allosteric inhibitors of SHP2 have shown significant promise. These molecules bind to a tunnel-like allosteric site at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains, stabilizing SHP2 in an inactive conformation. This mode of inhibition prevents the conformational changes required for SHP2 activation, thereby blocking downstream signaling. The pyrido[1,2-a]pyrimidin-4-one scaffold has been identified as a novel and potent class of allosteric SHP2 inhibitors.[2] This document provides a detailed guide for researchers on the experimental design for evaluating the efficacy of pyrido[1,2-a]pyrimidin-4-one derivatives as SHP2 inhibitors, from initial biochemical characterization to cellular and in vivo validation.

Pyrido[1,2-a]pyrimidin-4-one Derivatives: Compound Handling and Preparation

Physicochemical Properties and Solubility:

Pyrido[1,2-a]pyrimidin-4-one derivatives are generally solid compounds with molecular weights typically ranging from 146.15 g/mol for the core scaffold.[4] Their solubility can vary significantly based on the specific substitutions. It is crucial to determine the aqueous solubility of each derivative in relevant biological buffers (e.g., PBS, Tris-based buffers) before initiating biological assays. Poor solubility can lead to inaccurate and irreproducible results.

Stock Solution Preparation and Storage:

For in vitro and cellular assays, stock solutions of the pyrido[1,2-a]pyrimidin-4-one derivatives should be prepared in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10-50 mM). These stock solutions should be stored at -20°C or -80°C to maintain stability. It is essential to minimize freeze-thaw cycles. Before use, the stock solution should be thawed completely and vortexed to ensure homogeneity. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts.

Safety Precautions:

The GHS classification for the core 4H-Pyrido[1,2-a]pyrimidin-4-one structure indicates that it may be harmful if swallowed, in contact with skin, or if inhaled.[4] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling these compounds. All work should be conducted in a well-ventilated area or a chemical fume hood.

Biochemical Characterization of SHP2 Inhibition

The initial step in evaluating a novel pyrido[1,2-a]pyrimidin-4-one derivative is to determine its direct inhibitory activity against the SHP2 enzyme. This is typically achieved through in vitro biochemical assays.

SHP2 Enzymatic Assay

Principle: This assay measures the ability of the test compound to inhibit the phosphatase activity of recombinant SHP2 protein. A common method utilizes a fluorogenic substrate, such as DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate), which upon dephosphorylation by SHP2, produces a fluorescent signal.

Causality Behind Experimental Choices:

  • Recombinant SHP2: Using purified, full-length recombinant SHP2 is crucial as allosteric inhibitors bind to a site involving multiple domains, and their activity may be different against the isolated catalytic domain.

  • DiFMUP Substrate: DiFMUP is a widely used and sensitive substrate for phosphatases, providing a robust signal-to-noise ratio.

  • Dose-Response Curve: Generating a dose-response curve with a range of inhibitor concentrations is essential to determine the half-maximal inhibitory concentration (IC50), a key measure of potency.

Protocol: SHP2 Enzymatic Inhibition Assay

  • Reagents and Materials:

    • Recombinant full-length human SHP2 protein

    • DiFMUP substrate

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM DTT, 0.05% BSA

    • Pyrido[1,2-a]pyrimidin-4-one derivative stock solution (in DMSO)

    • 384-well black, flat-bottom plates

    • Fluorescence plate reader

  • Procedure:

    • Prepare a serial dilution of the pyrido[1,2-a]pyrimidin-4-one derivative in DMSO. A typical starting concentration range would be from 100 µM down to 0.1 nM.

    • Dilute the compound serial dilutions into the Assay Buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

    • Add 5 µL of the diluted compound or vehicle (DMSO in Assay Buffer) to the wells of a 384-well plate.

    • Add 10 µL of recombinant SHP2 protein (e.g., 2 nM final concentration) in Assay Buffer to each well.

    • Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.

    • Initiate the enzymatic reaction by adding 10 µL of DiFMUP substrate (e.g., 50 µM final concentration) in Assay Buffer to each well.

    • Immediately measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) at time zero and then kinetically every 1-2 minutes for 30-60 minutes using a fluorescence plate reader.

    • Calculate the rate of reaction (slope of the linear portion of the kinetic read).

    • Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Parameter Typical Value
Recombinant SHP2 Conc.1-5 nM
DiFMUP Conc.25-100 µM
Incubation Time30 minutes
Final DMSO Conc.≤ 0.5%
Surface Plasmon Resonance (SPR) for Binding Kinetics

Principle: SPR is a label-free technique that allows for the real-time measurement of the binding kinetics (association and dissociation rates) between an inhibitor and its target protein.[1] This provides a more in-depth understanding of the inhibitor's mechanism of action beyond a simple IC50 value.

Causality Behind Experimental Choices:

  • Immobilized SHP2: Immobilizing the SHP2 protein on the sensor chip allows for the direct measurement of the binding of the pyrido[1,2-a]pyrimidin-4-one derivative (the analyte).

  • Kinetic Analysis: Measuring both the on-rate (ka) and off-rate (kd) provides valuable information about the binding affinity (KD) and the residence time of the inhibitor on the target.

Protocol: SPR Binding Analysis

  • Instrumentation and Consumables:

    • SPR instrument (e.g., Biacore)

    • Sensor chip (e.g., CM5 chip)

    • Amine coupling kit for protein immobilization

    • Recombinant full-length human SHP2 protein

    • Pyrido[1,2-a]pyrimidin-4-one derivative

    • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Procedure:

    • Immobilize recombinant SHP2 onto the sensor chip surface using standard amine coupling chemistry. Aim for a low to moderate immobilization level to minimize mass transport limitations.

    • Prepare a series of dilutions of the pyrido[1,2-a]pyrimidin-4-one derivative in Running Buffer. The concentration range should bracket the expected KD value (e.g., 0.1x to 10x KD).

    • Inject the different concentrations of the compound over the SHP2-immobilized surface and a reference flow cell (without SHP2) to obtain sensorgrams.

    • After each injection, allow for a dissociation phase where Running Buffer flows over the chip.

    • Regenerate the sensor surface between cycles if necessary, using a mild regeneration solution (e.g., a short pulse of low pH buffer).

    • Analyze the resulting sensorgrams using the instrument's software to fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Cellular Characterization of SHP2 Inhibition

Demonstrating that a pyrido[1,2-a]pyrimidin-4-one derivative can engage SHP2 in a cellular context and inhibit its downstream signaling is a critical step in the validation process.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful method to confirm target engagement in intact cells. The binding of a ligand (the inhibitor) to its target protein (SHP2) stabilizes the protein, leading to an increase in its melting temperature. This thermal stabilization can be detected by quantifying the amount of soluble SHP2 remaining after heat treatment.

Causality Behind Experimental Choices:

  • Intact Cells: Performing the assay in intact cells provides evidence that the compound can cross the cell membrane and bind to its target in a physiological environment.

  • Thermal Denaturation: Heating the cell lysate causes protein denaturation and aggregation. Stabilized proteins will remain in the soluble fraction at higher temperatures.

  • Western Blotting: Western blotting is a standard technique to specifically detect and quantify the amount of soluble SHP2.

Protocol: Cellular Thermal Shift Assay

  • Cell Culture and Treatment:

    • Culture a suitable cancer cell line known to be dependent on SHP2 signaling (e.g., KYSE-520 esophageal cancer cells).[2]

    • Treat the cells with the pyrido[1,2-a]pyrimidin-4-one derivative at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for a defined period (e.g., 1-4 hours).

  • Heat Treatment and Lysis:

    • Harvest the cells and resuspend them in a suitable lysis buffer (e.g., PBS with protease and phosphatase inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 45°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.

    • Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Quantification of Soluble SHP2:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Collect the supernatant (soluble protein fraction).

    • Determine the protein concentration of the supernatant.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody specific for SHP2.

    • Quantify the band intensities using densitometry.

  • Data Analysis:

    • Plot the normalized band intensity of soluble SHP2 against the temperature for each treatment condition.

    • A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Inhibition of Downstream Signaling

Principle: SHP2 is a key upstream activator of the RAS-MAPK pathway. Inhibition of SHP2 should lead to a decrease in the phosphorylation of downstream effectors, such as ERK1/2.[2] This can be assessed by Western blotting.

Causality Behind Experimental Choices:

  • Phospho-Specific Antibodies: Using antibodies that specifically recognize the phosphorylated (active) forms of signaling proteins like ERK1/2 allows for a direct measure of pathway inhibition.

  • Stimulation with Growth Factors: In many cell lines, the RAS-MAPK pathway is not basally active and requires stimulation with a growth factor (e.g., EGF, FGF) to induce a measurable signal.

Protocol: Western Blot Analysis of p-ERK

  • Cell Culture and Treatment:

    • Seed a suitable cell line (e.g., KYSE-520, NCI-H358) in 6-well plates.[2]

    • Once the cells reach the desired confluency, serum-starve them for 12-24 hours to reduce basal signaling.

    • Pre-treat the cells with various concentrations of the pyrido[1,2-a]pyrimidin-4-one derivative or vehicle for 1-2 hours.

    • Stimulate the cells with a growth factor (e.g., 10 ng/mL EGF) for a short period (e.g., 10-15 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-ERK1/2 (p-ERK), total ERK1/2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities.

    • Normalize the p-ERK signal to the total ERK signal to account for any changes in total protein levels.

    • A dose-dependent decrease in the p-ERK/total ERK ratio indicates inhibition of the SHP2-MAPK signaling pathway.

SHP2_Signaling_Pathway

Cell Proliferation/Viability Assay

Principle: To assess the functional consequence of SHP2 inhibition, the effect of the pyrido[1,2-a]pyrimidin-4-one derivatives on the proliferation and viability of cancer cells is measured.

Causality Behind Experimental Choices:

  • MTT or CellTiter-Glo Assay: These are common and reliable methods to measure cell viability and proliferation. The MTT assay measures metabolic activity, while the CellTiter-Glo assay measures ATP levels, both of which are indicative of the number of viable cells.

  • Long-Term Exposure: A 72-hour incubation period is typically sufficient to observe significant effects on cell proliferation.

Protocol: Cell Viability Assay (MTT)

  • Cell Seeding and Treatment:

    • Seed cancer cells (e.g., KYSE-520, MIA-PaCa-2) in 96-well plates at an appropriate density.[2]

    • Allow the cells to adhere overnight.

    • Treat the cells with a serial dilution of the pyrido[1,2-a]pyrimidin-4-one derivative for 72 hours.

  • MTT Assay:

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

    • The viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to determine the IC50 value for cell proliferation.

In Vivo Evaluation of SHP2 Inhibition

Promising pyrido[1,2-a]pyrimidin-4-one derivatives should be evaluated in vivo to assess their anti-tumor efficacy and pharmacokinetic properties.

Xenograft Tumor Model

Principle: A xenograft model, where human cancer cells are implanted into immunocompromised mice, is a standard preclinical model to evaluate the in vivo efficacy of anti-cancer agents.

Causality Behind Experimental Choices:

  • Immunocompromised Mice: Nude or SCID mice are used as they lack a functional immune system, which prevents the rejection of the human tumor cells.

  • Subcutaneous Implantation: Subcutaneous implantation of tumor cells allows for easy monitoring of tumor growth by caliper measurements.

  • Pharmacodynamic (PD) Markers: Analyzing the levels of p-ERK in the tumor tissue after treatment provides evidence of target engagement and pathway inhibition in vivo.

Protocol: Xenograft Efficacy Study

  • Animal Model and Tumor Implantation:

    • Use female athymic nude mice (4-6 weeks old).

    • Subcutaneously inject a suspension of a suitable cancer cell line (e.g., 5 x 10^6 KYSE-520 cells) into the flank of each mouse.

    • Monitor the mice until the tumors reach a palpable size (e.g., 100-150 mm³).

  • Treatment:

    • Randomize the mice into treatment groups (e.g., vehicle control and different doses of the pyrido[1,2-a]pyrimidin-4-one derivative).

    • Administer the compound or vehicle via a suitable route (e.g., oral gavage) daily or as determined by pharmacokinetic studies.

    • Measure the tumor volume (Volume = 0.5 x Length x Width²) and body weight of the mice regularly (e.g., every 2-3 days).

  • Endpoint and Analysis:

    • Continue the treatment for a defined period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined size.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Weigh the tumors and process them for pharmacodynamic analysis (e.g., Western blotting for p-ERK) and histopathology.

    • Plot the mean tumor volume over time for each treatment group to assess anti-tumor efficacy.

Experimental_Workflow

Conclusion

The experimental framework outlined in these application notes provides a comprehensive and logical progression for the evaluation of novel pyrido[1,2-a]pyrimidin-4-one derivatives as SHP2 inhibitors. By systematically assessing their biochemical potency, cellular target engagement, effects on downstream signaling, and in vivo efficacy, researchers can robustly characterize these compounds and identify promising candidates for further preclinical and clinical development. Adherence to these detailed protocols will ensure the generation of high-quality, reproducible data, ultimately accelerating the discovery of new and effective cancer therapies targeting the SHP2 phosphatase.

References

  • Zhang, L., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. ResearchGate. [Link]

  • Yuan, H., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. PubMed. [Link]

  • Tautz, L., et al. (2020). A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors. PubMed. [Link]

  • PubChem. 4H-Pyrido[1,2-a]pyrimidin-4-one. PubChem. [Link]

  • Cisnetti, F., et al. (2012). Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. PubMed. [Link]

  • Hammouda, M. M., et al. (2022). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. ResearchGate. [Link]

  • Yadav, M. R., et al. (2014). Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents. PubMed. [Link]

  • Wang, Y., et al. (2023). CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. RSC Publishing. [Link]

  • Toche, R. B., et al. (2008). New Approach for the Synthesis of Pyrido[1,2-a]pyrimidines. ResearchGate. [Link]

  • St-Germain, J. R., et al. (2018). Off-target inhibition by active site-targeting SHP2 inhibitors. ResearchGate. [Link]

  • Chen, Y. N. P., et al. (2023). Pyrimidinone derivatives as SHP2 antagonists.
  • Bonnaterre, F., et al. (2020). Identification of Pyrido[1,2-α]pyrimidine-4-ones as New Molecules Improving the Transcriptional Functions of Estrogen-Related Receptor α. ACS Publications. [Link]

  • Li, R., et al. (2024). Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers. PubMed. [Link]

  • Sharma, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. [Link]

  • Patel, R., et al. (2021). Pyrido[1,2-a]pyrimidine scaffold containing Drugs. ResearchGate. [Link]

Sources

Application Note: A Mass Spectrometry-Based Workflow for Identifying Protein Targets of 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The identification of cellular targets of bioactive small molecules is a cornerstone of modern drug discovery and chemical biology. Understanding these interactions is critical for validating a drug's mechanism of action, uncovering potential off-target effects, and elucidating novel biological pathways.[1] 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a compound featuring a reactive chloromethyl group, a moiety known to act as an electrophile capable of forming stable, covalent bonds with nucleophilic amino acid residues within proteins.[2] This reactivity makes it an ideal candidate for covalently modifying protein targets, but it also necessitates a robust method for identifying these interaction partners on a proteome-wide scale.

Mass spectrometry (MS)-based proteomics has emerged as an indispensable tool for the global and targeted analysis of protein covalent modifications.[1] This application note provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the mass spectrometry workflow for identifying proteins covalently modified by 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one. We will detail the entire process, from initial experimental design and sample preparation to liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis and sophisticated data interpretation, explaining the causality behind each experimental choice.

Principle of the Method

The core of this workflow is the "bottom-up" proteomic approach, which is the preferred method for analyzing covalent adducts on large proteins or within complex mixtures like cell lysates.[3] This strategy relies on the precise measurement of a mass shift in peptides following enzymatic digestion of the proteome. When 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one reacts with a protein, it forms a covalent adduct, increasing the mass of the modified amino acid. This mass increase serves as a unique signature that can be detected by the mass spectrometer.

The key to this method is knowing the exact mass that is added to the peptide. The properties of the compound are summarized below.

PropertyValueSource
Compound Name 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one-
CAS Number 162469-87-6[4]
Molecular Formula C₉H₆Cl₂N₂O[4]
Molecular Weight 229.06 Da[4]
Monoisotopic Mass 227.98572 DaCalculated
Mass of Adduct 192.02212 DaCalculated

The chloromethyl group is a reactive electrophile that undergoes a nucleophilic substitution reaction with protein nucleophiles (e.g., the thiol group of cysteine). In this reaction, the chlorine atom of the chloromethyl group is lost as a leaving group. Therefore, the mass added to the protein (the "mass shift") is the monoisotopic mass of the compound minus the monoisotopic mass of chlorine (34.96885 Da). This specific mass shift is used in the data analysis stage to pinpoint modified peptides.

Experimental and Analytical Workflow

A successful target identification campaign requires careful planning and execution at every stage. The workflow can be conceptually divided into three main phases: Sample Preparation , LC-MS/MS Analysis , and Data Analysis & Validation .

Covalent_Target_ID_Workflow cluster_Prep Phase 1: Sample Preparation cluster_Analysis Phase 2: LC-MS/MS Analysis cluster_Data Phase 3: Data Analysis A Cell Culture & Treatment (Compound vs. Vehicle) B Cell Lysis & Protein Extraction A->B Harvest Cells C Protein Digestion (e.g., Trypsin) B->C Prepare for MS D Peptide Separation (Liquid Chromatography) C->D Inject Sample E Mass Spectrometry (DDA or DIA) D->E Elution F Database Search (Specify Adduct Mass) E->F Acquire Data G Identification of Modified Peptides F->G Match Spectra H Data Filtering & Validation G->H Assess Confidence I Target Protein Identification H->I Compile Hit List

Caption: High-level overview of the bottom-up proteomics workflow for covalent target identification.

PART 1: Detailed Protocols

Protocol 1: Cell Culture, Treatment, and Lysis

Rationale: The goal of this stage is to treat live cells with the compound to allow it to engage with its targets in a native cellular environment. A vehicle-only (e.g., DMSO) control is essential to distinguish compound-specific modifications from endogenous post-translational modifications (PTMs) or artifacts. The lysis buffer must efficiently solubilize proteins while preserving the covalent adduct.

  • Cell Culture: Plate cells (e.g., HeLa or a disease-relevant cell line) and grow to ~80% confluency. Use at least three biological replicates per condition.

  • Compound Treatment:

    • Prepare a stock solution of 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one in DMSO.

    • Treat cells with a final concentration of the compound (e.g., 1-10 µM). The optimal concentration and incubation time (e.g., 1-4 hours) should be determined empirically.

    • Treat control plates with an equivalent volume of DMSO.

  • Cell Harvest and Lysis:

    • Aspirate media, wash cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.0, with protease and phosphatase inhibitors).

    • Scrape cells, transfer to a microcentrifuge tube, and sonicate on ice to shear DNA and ensure complete lysis.

    • Centrifuge at 20,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification: Determine protein concentration using a compatible assay (e.g., BCA assay).

Protocol 2: Proteomic Sample Preparation (In-Solution Digestion)

Rationale: This protocol digests the complex protein mixture into smaller peptides that are amenable to MS analysis. A critical decision here is the use of standard reduction and alkylation steps. Since the compound of interest likely targets cysteine residues, using a standard cysteine alkylating agent like iodoacetamide (IAA) would compete with the compound and prevent the detection of its adducts.[3][5] Therefore, the standard alkylation step is omitted. Reduction is still performed to break disulfide bonds and improve protein digestion coverage.[6]

  • Protein Reduction:

    • Take a normalized amount of protein lysate (e.g., 1 mg) for each sample.

    • Add dithiothreitol (DTT) to a final concentration of 10 mM.

    • Incubate at 37°C for 1 hour.

  • Urea Dilution: Dilute the samples with 50 mM Tris-HCl (pH 8.0) to reduce the urea concentration to below 1.5 M. This is crucial for the activity of trypsin.

  • Enzymatic Digestion:

    • Add MS-grade trypsin at a 1:50 (trypsin:protein) ratio.

    • Incubate overnight at 37°C with gentle agitation.

  • Digestion Quenching and Desalting:

    • Stop the digestion by adding formic acid to a final concentration of 1%.

    • Centrifuge to pellet any precipitate.

    • Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge according to the manufacturer's protocol.

    • Dry the purified peptides in a vacuum centrifuge and store at -80°C until LC-MS/MS analysis.

PART 2: LC-MS/MS Analysis

Rationale: The complex peptide mixture is first separated by reverse-phase liquid chromatography (LC) before being introduced into the mass spectrometer. This separation reduces sample complexity, allowing the MS to analyze more peptides. We will discuss two common acquisition strategies: Data-Dependent Acquisition (DDA) and Data-Independent Acquisition (DIA).

  • Data-Dependent Acquisition (DDA): In DDA, the mass spectrometer performs a survey scan (MS1) to detect all peptide ions present at a given time. It then intelligently selects the most abundant ions (e.g., the top 10) to sequentially isolate and fragment, generating tandem mass spectra (MS2) that are used for identification.[7] DDA is excellent for discovery but can be biased towards high-abundance peptides, potentially missing low-stoichiometry modifications.[8]

  • Data-Independent Acquisition (DIA): In DIA, the instrument systematically fragments all ions within predefined mass-to-charge (m/z) windows, creating a comprehensive digital map of all fragment ions for all precursors.[1] DIA provides excellent reproducibility and quantification but requires more complex data analysis, often relying on a spectral library.[9]

For the initial discovery of modification sites, DDA is a robust and widely used starting point.

Protocol 3: LC-MS/MS Analysis (DDA)
  • Sample Reconstitution: Reconstitute dried peptides in a suitable solvent (e.g., 2% acetonitrile, 0.1% formic acid).

  • LC Separation:

    • Load the peptide sample onto a C18 reverse-phase analytical column.

    • Separate peptides using a gradient of increasing acetonitrile concentration over a defined period (e.g., 90-120 minutes).

  • MS Acquisition (Example parameters for an Orbitrap instrument):

    • MS1 Scan:

      • Resolution: 120,000

      • Scan Range: 350-1500 m/z

      • AGC Target: 4e5

      • Max Injection Time: 50 ms

    • MS2 Scan (DDA):

      • Resolution: 15,000

      • Isolation Window: 1.6 m/z

      • Collision Energy: HCD at 28%

      • AGC Target: 1e5

      • Max Injection Time: 54 ms

      • Dynamic Exclusion: 30 seconds (to prevent repeated analysis of the same peptide).

ParameterRecommended SettingRationale
MS1 Resolution ≥ 60,000High resolution is needed to accurately determine the precursor mass of the modified peptide.
MS2 Resolution ≥ 15,000Ensures accurate mass measurement of fragment ions for confident peptide identification.
Collision Energy Stepped or Normalized HCDOptimizes fragmentation for a wide range of peptide sizes and charge states.
Dynamic Exclusion 20-40 secondsAllows the instrument to sample less abundant peptides by temporarily ignoring previously fragmented intense peptides.

PART 3: Bioinformatic Data Analysis

Rationale: This is the most critical phase for identifying the specific peptides modified by the compound. Specialized software is used to match the acquired MS2 spectra against a protein sequence database. The key is to inform the software of the potential mass modification.

Caption: Proposed reaction of the compound with a cysteine residue. 'R' represents the rest of the molecule.
Protocol 4: Database Search using MaxQuant

Rationale: MaxQuant is a powerful, freely available software for shotgun proteomics data analysis.[10] We will configure it to search for our specific covalent modification as a variable modification. This tells the search engine (Andromeda) to consider peptides that contain this extra mass on specific amino acid residues.

  • Load Data: Open MaxQuant and load the raw MS data files. Assign samples to their respective experimental groups (e.g., "Treated" and "Control").

  • Configure Search Parameters:

    • Database: Select a relevant protein FASTA file (e.g., Human UniProt).

    • Enzyme: Trypsin/P.

    • Variable Modifications:

      • Include standard modifications like Oxidation (M) and Acetyl (Protein N-term).

      • Crucially, add a new variable modification:

        • Name: e.g., "C9H5ClN2O-CH2"

        • Composition: C(9) H(5) Cl(1) N(2) O(1)

        • Mass: 192.02212 Da

        • Site: Cys (primary hypothesis). Also consider Lys, His as potential secondary targets.

    • Fixed Modifications: Carbamidomethyl (C) should NOT be used as a fixed modification if Cysteine is a potential target site.

    • Instrument: Select the appropriate instrument type (e.g., Orbitrap).

    • False Discovery Rate (FDR): Set to 0.01 (1%) for both peptide and protein levels.

  • Start Analysis: Run the MaxQuant analysis.

ParameterSettingRationale
Enzyme Trypsin/PStandard protease for bottom-up proteomics.
Missed Cleavages Up to 2Allows for peptides where trypsin failed to cut at every possible site.
Variable Mod. +192.02212 Da (C, K, H) This is the critical parameter to identify the covalent adduct.
Fixed Mod. None (on Cys)Avoids competing with the covalent compound of interest for cysteine modification.
Peptide/Protein FDR 1%A stringent statistical cutoff to minimize false-positive identifications.[10]
  • Data Interpretation:

    • The primary output file to inspect is the "modificationSpecificPeptides.txt" file.[11]

    • Filter this table for peptides containing your custom modification ("C9H5ClN2O-CH2").

    • Compare the intensities of these modified peptides between the "Treated" and "Control" samples. A true hit should have a significantly higher intensity in the treated samples.

    • The corresponding protein identifications can be found in the "proteinGroups.txt" file.[10]

Conclusion

This application note provides a robust and detailed workflow for identifying the protein targets of the covalent modifier 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one. By combining careful in-cell treatment, a tailored proteomic sample preparation protocol that preserves the modification, high-resolution LC-MS/MS, and a specific database search strategy, researchers can confidently identify modified peptides and their parent proteins. This information is invaluable for advancing drug discovery programs by confirming mechanisms of action and revealing potential toxicological liabilities.

References

  • National Center for Biotechnology Information. (n.d.). 4H-Pyrido[1,2-a]pyrimidin-4-one. PubChem Compound Database. Retrieved from [Link]

  • Huber, F., & Mechtler, K. (n.d.). MaxQuant – Information and Tutorial. Pharmazie. Retrieved from [Link]

  • Vinogradov, V. A., et al. (2021). Chemoproteomic methods for covalent drug discovery. RSC Chemical Biology.
  • Steen, H., & Pandey, A. (2021). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules.
  • Kuznetsova, K. G., et al. (2020). Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. Biomeditsinskaya Khimiya.
  • Iarmarcovai, G., et al. (2022). A Comprehensive Database for DNA Adductomics.
  • An, H., & Pinto, S. M. (2015). Label-Free Bottom-Up Proteomic Workflow for Simultaneously Assessing the Target Specificity of Covalent Drug Candidates and Their Off-Target Reactivity to Selected Proteins. Chemical Research in Toxicology.
  • Nonomiya, J., et al. (2023).
  • ResearchGate. (2018). How to identify chemical modifications in peptides using MaxQuant?. Retrieved from [Link]

  • Kuznetsova, K. G., et al. (2020). Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. Protemics and Bioinformatics. Retrieved from [Link]

  • WuXi AppTec. (2024). Strategies for Screening and Characterizing Targeted Covalent Inhibitors. YouTube. Retrieved from [Link]

  • Steen, H., & Pandey, A. (2021). Technologies for Direct Detection of Covalent Protein–Drug Adducts. MDPI.
  • Cox, J., & Mann, M. (2016). The MaxQuant computational platform for mass spectrometry–based shotgun proteomics.
  • Sinitcyn, P., et al. (2021). Isobaric Labeling Update in MaxQuant. Journal of Proteome Research.
  • Du, X., et al. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics.
  • Wang, C., et al. (2021). Chemoselective cysteine or disulfide modification via single atom substitution in chloromethyl acryl reagents. Chemical Science.
  • ResearchGate. (2025). Covalent Hits and Where to Find Them. Retrieved from [Link]

  • An, H., & Liebler, D. C. (2013).
  • National Center for Biotechnology Information. (n.d.). 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (2021). Cysteine post-translational modifications: ten years from chemical proteomics to bioinformatics. Retrieved from [Link]

  • Vidová, V., & Spáčil, Z. (2017). A review on mass spectrometry-based quantitative proteomics: Targeted and data independent acquisition. Analytica Chimica Acta.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, a critical step in the preparation of various pharmaceutical compounds, including as a key intermediate for the antipsychotic agent Paliperidone.[1] This document provides in-depth troubleshooting, answers to frequently asked questions, and validated protocols to help you improve reaction yields, enhance product purity, and ensure procedural safety.

Synthetic Overview: The Gould-Jacobs Reaction Pathway

The synthesis of the pyrido[1,2-a]pyrimidin-4-one core typically proceeds via a cyclocondensation reaction. A common and effective route involves the reaction of a substituted 2-aminopyridine with a diethyl malonate derivative, followed by a high-temperature cyclization. In this specific case, the likely precursors are 2-amino-4-chloropyridine and diethyl 2-(chloromethyl)-3-oxosuccinate . The reaction is generally followed by chlorination to yield the final product.

Synthetic_Overview A 2-amino-4-chloropyridine C Condensation Intermediate A->C B Diethyl 2-(chloromethyl)-3-oxosuccinate B->C D Thermal Cyclization (e.g., Dowtherm A) C->D Heat E 7-chloro-2-(hydroxymethyl)-4H-pyrido[1,2-a]pyrimidin-4-one D->E F Chlorination (e.g., POCl₃ or SOCl₂) E->F G 7-chloro-2-(chloromethyl)-4H- pyrido[1,2-a]pyrimidin-4-one F->G Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Verify Purity of Starting Materials (TLC/NMR) Start->Check_Purity Cyclization Issue in Cyclization Step? Check_Purity->Cyclization Purity OK Chlorination Issue in Chlorination Step? Cyclization->Chlorination No Optimize_Cyclization Optimize Cyclization: 1. Increase Temp to 240-250°C 2. Extend Reaction Time 3. Monitor by TLC Cyclization->Optimize_Cyclization Yes Optimize_Chlorination Optimize Chlorination: 1. Control Temp (0°C addition) 2. Use Minimal Excess Reagent 3. Monitor by TLC Chlorination->Optimize_Chlorination Yes Purification Review Purification: 1. Recrystallization Solvent Screen 2. Column Chromatography Chlorination->Purification No Success Improved Yield & Purity Optimize_Cyclization->Success Optimize_Chlorination->Success Purification->Success

Sources

Technical Support Center: Purification of 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in obtaining this key intermediate in high purity. Drawing upon established principles of organic chemistry and practical laboratory experience, this document provides in-depth troubleshooting advice and detailed protocols to address common purification hurdles.

Understanding the Molecule: Inherent Challenges

7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a functionalized heterocyclic compound with inherent characteristics that can complicate its purification. The primary challenges stem from two key features of its structure: the reactive chloromethyl group and the fused pyrido[1,2-a]pyrimidin-4-one core.

The chloromethyl group is a potent electrophile, making the molecule susceptible to nucleophilic substitution. This reactivity can lead to the formation of byproducts during the synthesis and purification, especially in the presence of nucleophilic solvents (e.g., alcohols, water) or bases.

The pyrido[1,2-a]pyrimidin-4-one scaffold is a relatively rigid, planar system that can engage in π-π stacking interactions. This can sometimes lead to aggregation and co-precipitation with structurally similar impurities, making separation by simple crystallization challenging.

This guide will walk you through a logical approach to diagnosing and solving common purification issues, ensuring you can achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues that you may encounter during the purification of 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one.

FAQ 1: My crude product is a dark, oily residue. How can I obtain a solid?

Answer: An oily crude product often indicates the presence of residual high-boiling solvents, starting materials, or low-molecular-weight polymeric byproducts.

  • Initial Workup: Your first step should be a thorough aqueous workup. Dissolve the crude oil in a water-immiscible solvent like dichloromethane (DCM) or ethyl acetate and wash sequentially with a dilute acid (e.g., 1M HCl) to remove any basic impurities, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Trituration: If the residue is still oily, trituration can be effective. This involves stirring the oil with a solvent in which the desired product is sparingly soluble, but the impurities are soluble. Hexanes or a mixture of hexanes and ethyl acetate are often good starting points. The product should precipitate as a solid, which can then be collected by filtration.

FAQ 2: I'm observing a new spot on my TLC after column chromatography that is less polar than my product. What could it be?

Answer: A new, less polar spot could be an indication of a decomposition product. Given the reactivity of the chloromethyl group, a likely candidate is a byproduct formed from the reaction with the chromatography solvent.

  • Solvent Reactivity: If you are using an alcohol-containing eluent (e.g., methanol in DCM), the chloromethyl group can undergo solvolysis to form the corresponding methoxymethyl ether. This ether derivative is typically less polar than the starting material.

  • Troubleshooting:

    • Solvent Selection: Switch to a non-nucleophilic solvent system for your chromatography. A gradient of ethyl acetate in hexanes or toluene is a good alternative.

    • Temperature Control: Keep the purification process at room temperature or below to minimize thermal degradation.

FAQ 3: My recrystallization attempts result in poor recovery or no crystals at all. What should I do?

Answer: Successful recrystallization depends on the careful selection of a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Solvent Screening: A systematic solvent screen is the most effective approach. Test the solubility of a small amount of your crude material in a range of solvents with varying polarities (see table below).

Solvent ClassExamplesPolarity
Non-polarHexanes, TolueneLow
Moderately PolarDichloromethane, Ethyl AcetateMedium
Polar AproticAcetone, AcetonitrileHigh
Polar ProticEthanol, Methanol, IsopropanolHigh
  • Recrystallization Protocol:

    • Dissolve the crude product in a minimal amount of a suitable hot solvent.

    • If the solution is colored, you can add a small amount of activated carbon and hot filter to remove colored impurities.

    • Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Once crystals have formed, cool the flask in an ice bath to maximize precipitation.

    • Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

  • Two-Solvent System: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly. A common combination is DCM/hexanes or ethyl acetate/hexanes.

FAQ 4: My final product purity is stuck at ~95%, and I can't seem to remove the remaining impurities. What are my options?

Answer: Reaching the final stages of purification often requires more advanced techniques.

  • Flash Chromatography: If you haven't already, flash column chromatography is a highly effective method for removing closely related impurities. A fine mesh silica gel (40-63 µm) will provide the best resolution. A shallow gradient of a suitable eluent system (e.g., 10-50% ethyl acetate in hexanes) is recommended.

  • Preparative HPLC: For very high purity requirements, preparative High-Performance Liquid Chromatography (HPLC) may be necessary. This technique offers the highest resolution but is more time-consuming and requires specialized equipment. A C18 column with a water/acetonitrile or water/methanol mobile phase is a common starting point for method development.

Experimental Protocols

Protocol 1: General Purification Workflow

This workflow provides a systematic approach to purifying the crude product.

PurificationWorkflow Crude Crude Product (Oil or Solid) AqueousWorkup Aqueous Workup (DCM, 1M HCl, Brine) Crude->AqueousWorkup Concentrate Concentrate AqueousWorkup->Concentrate Trituration Trituration (Hexanes/EtOAc) Concentrate->Trituration SolidCrude Solid Crude Trituration->SolidCrude ColumnChromatography Flash Column Chromatography (Silica Gel, Hexanes/EtOAc gradient) SolidCrude->ColumnChromatography Fractions Combine Pure Fractions ColumnChromatography->Fractions FinalConcentrate Concentrate Fractions->FinalConcentrate Recrystallization Recrystallization (e.g., Ethanol or EtOAc/Hexanes) FinalConcentrate->Recrystallization PureProduct Pure Product Recrystallization->PureProduct

Caption: General purification workflow for 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one.

Protocol 2: Flash Column Chromatography
  • Column Packing: Dry pack a glass column with silica gel (40-63 µm). The amount of silica should be approximately 50-100 times the weight of the crude material.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this to the top of the packed column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 50% ethyl acetate over 10-20 column volumes.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Understanding Potential Impurities

A hypothetical synthesis of 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one could involve the cyclization of a substituted aminopyridine with an appropriate three-carbon electrophile, followed by chlorination. Based on this, potential impurities could include:

  • Starting Materials: Unreacted 4-chloro-2-aminopyridine or the cyclization partner.

  • Over-chlorinated species: If the chlorination step is not well-controlled, additional chlorination on the aromatic ring is possible.

  • Hydrolysis product: The chloromethyl group can be hydrolyzed to a hydroxymethyl group in the presence of water.

  • Polymeric byproducts: Self-condensation or reaction with other nucleophiles can lead to higher molecular weight impurities.

The following diagram illustrates a decision-making process for addressing different impurity profiles.

ImpurityTroubleshooting ImpurityProfile Analyze Impurity Profile (TLC, LC-MS, NMR) PolarImpurities Predominantly Polar Impurities (e.g., Starting Materials) ImpurityProfile->PolarImpurities NonPolarImpurities Predominantly Non-Polar Impurities (e.g., Over-chlorinated) ImpurityProfile->NonPolarImpurities SimilarPolarity Impurities with Similar Polarity ImpurityProfile->SimilarPolarity Recrystallization Recrystallization (Polar Solvent) PolarImpurities->Recrystallization ColumnChromatography Flash Column Chromatography (Normal Phase) NonPolarImpurities->ColumnChromatography PrepHPLC Preparative HPLC (Reverse Phase) SimilarPolarity->PrepHPLC

Caption: Decision tree for purification strategy based on impurity profile.

References

  • PubChem. 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one. [Link]

  • Google Patents. Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

  • MDPI. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. [Link]

Technical Support Center: Optimizing Reaction Conditions for Pyrido[1,2-a]pyrimidin-4-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pyrido[1,2-a]pyrimidin-4-ones. This scaffold is a cornerstone in medicinal chemistry, forming the core of drugs used for a range of conditions from allergies to spinal muscular atrophy.[1][2] Its prevalence in FDA-approved pharmaceuticals highlights the importance of robust and optimized synthetic routes.[2]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and rationally optimize your reaction conditions.

Foundational Synthesis Strategy: The Cyclocondensation Approach

The most common and direct route to the pyrido[1,2-a]pyrimidin-4-one core involves the cyclocondensation of a 2-aminopyridine derivative with a β-dicarbonyl compound, typically a β-ketoester like ethyl acetoacetate.[3] This reaction can be performed under various conditions, including thermal, acid-catalyzed, or, more recently, transition-metal-catalyzed methods.[1][3]

General Reaction Mechanism

Understanding the mechanism is critical for effective troubleshooting. The reaction proceeds through an initial nucleophilic attack of the exocyclic amino group of 2-aminopyridine onto one of the carbonyls of the β-ketoester, followed by an intramolecular cyclization and dehydration.

G cluster_0 Step 1: Initial Condensation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration/Aromatization A 2-Aminopyridine C Enamine Intermediate A->C Nucleophilic Attack - H₂O B β-Ketoester B->C D Cyclized Intermediate C->D Ring-closing attack by endocyclic pyridine N E Pyrido[1,2-a]pyrimidin-4-one D->E - EtOH (or H₂O) Tautomerization

Caption: General mechanism for pyrido[1,2-a]pyrimidin-4-one synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of a one-pot synthesis for this scaffold?

A1: A one-pot synthesis, such as directly reacting the 2-aminopyridine and β-ketoester in the presence of a catalyst, is highly efficient.[4] It avoids the need to isolate the intermediate acylacetamidopyridine, which saves time, reduces solvent waste, and can often lead to higher overall yields by minimizing handling losses.[4]

Q2: Are there modern, milder alternatives to traditional high-temperature or strong acid catalysis?

A2: Yes. Recent advancements have focused on developing milder and more sustainable processes. Transition-metal catalysis, particularly with copper(I) iodide (CuI), has emerged as a powerful method.[1] These reactions can proceed at lower temperatures and often exhibit broader substrate scope and better functional group tolerance compared to harsh thermal or acidic conditions.[1]

Q3: How does the substitution pattern on the 2-aminopyridine starting material affect the reaction?

A3: The electronic nature of substituents on the pyridine ring significantly impacts the nucleophilicity of both the exocyclic and endocyclic nitrogen atoms.

  • Electron-donating groups (EDGs) like methyl (-CH₃) or methoxy (-OCH₃) increase the nucleophilicity, generally leading to faster reaction rates.

  • Electron-withdrawing groups (EWGs) such as nitro (-NO₂) or halides (-Cl, -Br) decrease nucleophilicity and can hinder the reaction. For instance, 5-nitro-2-aminopyridine often fails to react under standard conditions.[4]

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Problem 1: Low or No Product Yield

Q: My reaction is not producing the desired pyrido[1,2-a]pyrimidin-4-one, or the yield is consistently below 20%. What are the likely causes and how can I fix this?

A: Low yield is a common issue that can stem from several factors. A systematic approach is the best way to identify the root cause.[5]

G Start Low/No Yield Observed Temp Is Reaction Temperature Optimal? Start->Temp Catalyst Is the Catalyst/Acid Active and Appropriate? Temp->Catalyst Yes Sol_Temp Optimize Temperature: - Run small-scale trials at different temps (e.g., 100°C, 130°C, 150°C). - Consider microwave irradiation for rate enhancement. Temp->Sol_Temp No Reagents Are Reagents Pure and Dry? Catalyst->Reagents Yes Sol_Catalyst Verify Catalyst: - Use fresh, high-purity acid (PPA) or catalyst (CuI). - Screen different catalysts or ligands if using a metal-catalyzed route. Catalyst->Sol_Catalyst No Atmosphere Is the Reaction Air/Moisture Sensitive? Reagents->Atmosphere Yes Sol_Reagents Purify/Dry Reagents: - Recrystallize 2-aminopyridine. - Distill β-ketoester. - Use anhydrous solvents. Reagents->Sol_Reagents No Sol_Atmosphere Use Inert Atmosphere: - Assemble reaction under N₂ or Argon. - Use Schlenk techniques if necessary. Atmosphere->Sol_Atmosphere No Success Yield Improved Atmosphere->Success Yes Sol_Temp->Catalyst Sol_Catalyst->Reagents Sol_Reagents->Atmosphere Sol_Atmosphere->Success

Caption: Troubleshooting workflow for low reaction yield.

Detailed Causality & Solutions:
  • Suboptimal Reaction Temperature:

    • Cause: The activation energy for the cyclization and dehydration steps is not being met. Many traditional methods require high temperatures (130-160°C).

    • Solution: Systematically screen temperatures. For copper-catalyzed reactions, a temperature of 130°C in a solvent like DMF has been shown to be effective.[1] If using polyphosphoric acid (PPA), a temperature around 100°C is often sufficient.[4]

  • Inactive or Inappropriate Catalyst:

    • Cause: The catalyst promotes the key bond-forming steps. If it's old, hydrated, or incorrect for the substrate, the reaction will fail. PPA can hydrolyze over time, and copper catalysts can oxidize.

    • Solution: For acid-catalyzed methods, use fresh PPA. For metal-catalyzed routes, ensure the catalyst is from a reliable source. A screening of different copper sources (e.g., CuI, CuBr, Cu(OAc)₂) and ligands can be beneficial, as reaction efficiency is highly dependent on the catalytic system.[1]

  • Impurity of Reagents and Solvents:

    • Cause: Impurities in the starting materials can interfere with the reaction.[5] Water is particularly detrimental as it can hydrolyze intermediates and deactivate catalysts like PPA.

    • Solution: Use reagents of appropriate purity. If necessary, recrystallize the 2-aminopyridine and distill the β-ketoester. Ensure solvents are anhydrous, especially for moisture-sensitive reactions.

Problem 2: Formation of Significant Side Products

Q: My TLC/LC-MS analysis shows multiple spots/peaks, and the desired product is not the major component. What are the common side reactions?

A: Side product formation usually arises from competing reaction pathways or product degradation.

Common Side Products & Mitigation Strategies:
  • Self-condensation of β-ketoester:

    • Cause: Under strong acid or high-temperature conditions, β-ketoesters can self-condense to form products like dehydroacetic acid.

    • Mitigation: Control the rate of addition of the β-ketoester or use a milder catalyst system. A well-optimized copper-catalyzed protocol can minimize this side reaction.[1]

  • Formation of Isomeric Products:

    • Cause: If an unsymmetrical 2-aminopyridine is used (e.g., substituted at the 3- or 5-position), the initial condensation can potentially occur at either nitrogen, although cyclization strongly favors the formation of the pyrido[1,2-a]pyrimidin-4-one scaffold. More common is the formation of other heterocyclic systems if the β-dicarbonyl compound has multiple reactive sites.

    • Mitigation: Ensure the β-dicarbonyl partner is chosen carefully. Using a simple β-ketoester like ethyl acetoacetate minimizes this risk. Characterization by 2D NMR (HMBC, HSQC) can confirm the structure of the major product.

  • Product Decomposition:

    • Cause: The pyrido[1,2-a]pyrimidin-4-one core is generally stable, but prolonged exposure to very high temperatures (>180°C) or harsh acidic conditions can lead to degradation.

    • Mitigation: Monitor the reaction progress by TLC or LC-MS.[5] Once the starting material is consumed, work up the reaction promptly. Avoid unnecessarily long reaction times.

Problem 3: Difficulty with Product Purification

Q: The crude product is a dark, oily mixture that is difficult to purify by column chromatography or recrystallization. How can I improve the workup and purification?

A: A challenging purification often points to incomplete reaction or the formation of polymeric byproducts, especially when using strong acids like PPA.

Purification Optimization Protocol:
  • Acid Quench & Neutralization:

    • For PPA reactions: After cooling, carefully quench the reaction mixture by pouring it onto crushed ice. PPA hydrolysis is exothermic. Neutralize the acidic aqueous solution slowly with a saturated base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) until the pH is ~8. This will precipitate the crude product.

  • Extraction:

    • Extract the product from the aqueous layer using a suitable organic solvent. Dichloromethane (DCM) or a DCM/methanol mixture often works well.

  • Initial Purification:

    • If the product precipitates upon neutralization, it can be collected by filtration. Wash the solid thoroughly with water to remove inorganic salts, then with a cold, non-polar solvent like diethyl ether to remove organic impurities.

  • Chromatography/Recrystallization:

    • The resulting solid can then be purified by flash column chromatography on silica gel. A gradient elution of ethyl acetate in hexanes is a good starting point.

    • Alternatively, recrystallization from a solvent system like ethanol, isopropanol, or ethyl acetate/hexanes can yield highly pure product.

Optimized Experimental Protocol (Copper-Catalyzed)

This protocol is based on a modern, efficient method for the synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones.[1]

Materials:

  • 2-Halopyridine (e.g., 2-iodopyridine) (1.0 equiv)

  • (Z)-3-Amino-3-arylacrylate ester (1.2 equiv)

  • Copper(I) iodide (CuI) (20 mol%)

  • Mephos (ligand) (30 mol%)

  • Potassium bicarbonate (KHCO₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add the 2-halopyridine (0.2 mmol), the enamine ester (0.24 mmol), KHCO₃ (40 mg, 0.4 mmol), CuI (7.6 mg, 0.04 mmol), and Mephos (21.8 mg, 0.06 mmol).

  • Under an air atmosphere, add anhydrous DMF (1.0 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 130°C.

  • Stir the reaction for 48 hours. Monitor progress by TLC if desired.

  • After completion, cool the mixture to room temperature.

  • Quench the reaction with water (3 mL) and dilute with ethyl acetate (5 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (3 x 5 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash chromatography on silica gel (eluting with a mixture of ethyl acetate and petroleum ether) to afford the pure pyrido[1,2-a]pyrimidin-4-one.

Data Summary: Optimization of Reaction Parameters

The following table summarizes the optimization of a CuI-catalyzed reaction, demonstrating the critical influence of each component.[1]

EntryCatalyst (20 mol%)Ligand (30 mol%)Base (2 equiv)SolventTemperature (°C)Yield (%)
1Cu(OAc)₂L1K₂CO₃DMA13023
2CuI L1K₂CO₃DMA13046
3CuIL1KHCO₃ DMA13058
4CuIL1KHCO₃DMF 13071
5CuIMephos KHCO₃DMF13089
6CuIMephosKHCO₃DMF10067

L1 = 2-(dicyclohexylphosphino)biphenyl. Data adapted from Mo, B. et al., Org. Biomol. Chem., 2023.[1]

This data clearly shows that the combination of CuI as the catalyst, Mephos as the ligand, KHCO₃ as the base, and DMF as the solvent at 130°C provides the optimal conditions for this specific transformation.[1]

References

  • Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases. PubMed. Available at: [Link]

  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. PubMed. Available at: [Link]

  • CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. RSC Publishing. Available at: [Link]

  • Identification of Pyrido[1,2-α]pyrimidine-4-ones as New Molecules Improving the Transcriptional Functions of Estrogen-Related Receptor α. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • The reaction of 2-aminopyridine with some β-keto-esters in the presence of polyphosphoric acid ethyl ester. Journal of the Chemical Society C - RSC Publishing. Available at: [Link]

  • Optimization of catalyst amount and solvent in the synthesis of pyrimidine-2-one 8a. ResearchGate. Available at: [Link]

  • A new, one-pot, three-component synthesis of 4H-pyrido[1,2-a]pyrimidines, 4H-pyrimido[1,2-a]pyrimidines, and 4H-pyrazino[1,2-a]pyrimidines. ResearchGate. Available at: [Link]

  • Heterocyclic Chemistry - TUTORIAL PROBLEMS. University of Liverpool. Available at: [Link]

  • The Reaction of Amino Heterocycles with Reactive Esters. I. 2-Aminopyridines. Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • A “neat” synthesis of substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones. SN Applied Sciences. Available at: [Link]

Sources

reducing non-specific binding of 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide for 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one (CCPP)

Welcome to the technical support center for our covalent probe, 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one (CCPP). This guide is designed for researchers, scientists, and drug development professionals to address common issues related to non-specific binding of this reactive compound in experimental settings. As Senior Application Scientists, we have compiled this resource based on extensive in-house testing and established principles of covalent inhibitor research.

Understanding the Challenge: The Reactive Nature of CCPP

The pyrido[1,2-a]pyrimidin-4-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] Our compound, CCPP, is functionalized with a chloromethyl group, rendering it a reactive electrophile. This design feature enables CCPP to act as a covalent inhibitor, forming a stable bond with nucleophilic amino acid residues (e.g., cysteine, lysine, histidine) on target proteins.[3][4]

While this covalent mechanism of action can offer high potency and prolonged pharmacological effects, the inherent reactivity of the chloromethyl "warhead" can also lead to non-specific binding to off-target proteins and other biomolecules, as well as interactions with assay components.[5][6] This can result in high background signals, false positives, and misinterpretation of experimental data. This guide provides a systematic approach to diagnosing and mitigating these non-specific interactions.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a concern with CCPP?

Non-specific binding refers to the interaction of CCPP with unintended molecules or surfaces in your assay system.[7] With a reactive compound like CCPP, this often involves the covalent modification of proteins other than your intended target. This is a significant issue as it can lead to inaccurate results, such as an overestimation of the compound's effect or the identification of false-positive hits in screening campaigns.[7]

Q2: What are the primary causes of non-specific binding of CCPP?

The primary driver of non-specific binding for CCPP is its electrophilic chloromethyl group. Factors that can exacerbate this include:

  • High Compound Concentration: Higher concentrations increase the likelihood of reactions with lower-affinity, off-target sites.

  • Suboptimal Buffer Conditions: pH and ionic strength can influence the reactivity of both CCPP and the nucleophilic residues on proteins.

  • Presence of Highly Nucleophilic Off-Target Proteins: Abundant proteins with reactive cysteines (e.g., albumin in serum-containing media) can act as "sinks" for the compound.

  • Hydrophobic Interactions: The aromatic core of CCPP can contribute to non-specific binding to hydrophobic surfaces of proteins or plasticware.[8]

Q3: How can I determine if I have a non-specific binding problem?

A key initial experiment is to run a negative control. This could be a mock-treated sample (vehicle only) or, ideally, a structurally similar but non-reactive analog of CCPP (e.g., with the chloromethyl group replaced by a methyl group). A significant difference in signal between your CCPP-treated sample and the negative control in the absence of the intended target suggests non-specific binding.

Troubleshooting Workflow for Non-Specific Binding

The following workflow provides a step-by-step approach to systematically address non-specific binding of CCPP.

workflow cluster_diagnosis Diagnosis cluster_optimization Optimization Strategies cluster_validation Validation start High Background Signal Observed neg_control Run Negative Control (e.g., Vehicle, Inactive Analog) start->neg_control target_absent Assay without Target Protein start->target_absent buffer_opt Optimize Buffer Conditions (pH, Salt) neg_control->buffer_opt target_absent->buffer_opt blocking Introduce Blocking Agents (BSA, Casein) buffer_opt->blocking detergent Add Non-ionic Detergents (Tween-20, Triton X-100) blocking->detergent incubation Modify Incubation Time/ Temperature detergent->incubation concentration Titrate CCPP Concentration incubation->concentration wash Implement Stringent Wash Steps concentration->wash retest Re-run Assay with Optimized Conditions wash->retest confirm Confirm Target Engagement (e.g., Western Blot, MS) retest->confirm success success confirm->success Reduced Non-specific Binding

Caption: A systematic workflow for troubleshooting non-specific binding of CCPP.

In-Depth Troubleshooting Guides

Buffer Optimization

The composition of your assay buffer can significantly impact non-specific interactions. Here are key parameters to optimize:

  • pH: The reactivity of nucleophilic amino acid side chains is pH-dependent. For example, the cysteine thiol is more reactive in its deprotonated thiolate form, which is favored at higher pH. Consider testing a range of pH values (e.g., 6.5-8.5) to find a sweet spot that maintains your target's activity while minimizing non-specific reactions.

  • Ionic Strength: Increasing the salt concentration (e.g., with NaCl or KCl) can disrupt non-specific electrostatic interactions.[8]

Protocol: Buffer Optimization

  • Prepare a series of assay buffers with varying pH (e.g., 6.5, 7.0, 7.5, 8.0, 8.5) and salt concentrations (e.g., 50 mM, 150 mM, 300 mM NaCl).

  • Set up your assay with your target protein and a negative control (no target).

  • Add CCPP at a fixed concentration to each buffer condition.

  • Measure the assay signal and compare the signal-to-noise ratio (signal with target vs. signal without target) across the different buffer conditions.

  • Select the buffer that provides the highest signal-to-noise ratio.

Blocking Agents

Blocking agents are inert proteins or other molecules that bind to non-specific sites on your assay surface (e.g., microplate wells) and proteins, thereby reducing the available sites for CCPP to bind non-specifically.[9][10]

Blocking AgentRecommended Starting ConcentrationNotes
Bovine Serum Albumin (BSA)0.1 - 2% (w/v)A common and effective blocking agent. Ensure it is fatty-acid free for certain applications.
Casein0.1 - 1% (w/v)Often provides lower backgrounds than BSA.[10] Can be a good choice for biotin-avidin systems.
Polyethylene Glycol (PEG)0.1 - 1% (w/v)Can reduce non-specific binding by creating a hydrophilic barrier.[11]

Protocol: Implementing Blocking Agents

  • Prepare your assay buffer with the selected blocking agent (e.g., 1% BSA).

  • Pre-incubate your assay plate and/or protein samples with the blocking buffer for at least 1 hour at room temperature or overnight at 4°C.[12]

  • Proceed with your assay as usual, ensuring that the blocking agent is present during the incubation with CCPP.

  • Compare the results to an assay performed without the blocking agent.

The Role of Detergents

Non-ionic detergents can help to reduce non-specific hydrophobic interactions.[8] They are particularly useful in cell-based assays and when working with membrane proteins.[13][14]

DetergentRecommended Starting Concentration (v/v)Critical Micelle Concentration (CMC)Notes
Tween-200.01 - 0.1%~0.006%A mild detergent, commonly used in washing buffers.
Triton X-1000.01 - 0.1%~0.015%More stringent than Tween-20.
Digitonin0.001 - 0.01%~0.04%A mild detergent often used for solubilizing membrane proteins while preserving protein-protein interactions.

Note: It is generally recommended to use detergents at concentrations above their CMC for effective solubilization and prevention of non-specific binding.[15]

Protocol: Using Detergents to Reduce Non-Specific Binding

  • Add the chosen detergent to your assay and wash buffers at the desired concentration.

  • Perform your experiment and compare the signal-to-noise ratio with and without the detergent.

  • Be aware that detergents can sometimes interfere with protein-protein interactions or enzyme activity, so it is important to validate their use in your specific assay.[13][14]

Stringent Washing

After incubating with CCPP, thorough washing is crucial to remove any unbound or weakly bound compound.

Protocol: Stringent Wash Steps

  • Increase the number of wash steps (e.g., from 3 to 5).

  • Increase the volume of wash buffer used for each wash.

  • Increase the duration of each wash step, allowing for gentle agitation.

  • Include a non-ionic detergent like Tween-20 (0.05%) in your wash buffer to help disrupt non-specific hydrophobic interactions.

Advanced Considerations for Covalent Probes

  • Time-Dependent Inhibition: Since CCPP is a covalent inhibitor, its binding is often time-dependent. You may be able to reduce non-specific binding by shortening the incubation time while still allowing for sufficient on-target labeling.

  • Competition Experiments: To confirm that the observed signal is due to binding at a specific site, perform a competition experiment. Pre-incubate your target with a known, non-covalent inhibitor before adding CCPP. A reduction in signal indicates that CCPP is binding to the expected site.

By systematically applying these troubleshooting strategies, you can minimize the non-specific binding of 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one and generate high-quality, reliable data. Should you continue to experience difficulties, please do not hesitate to contact our technical support team for further assistance.

References

  • ResearchGate. (2025). Pyrido[1,2- a ]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity. Retrieved from [Link]

  • Nicoya Lifesciences. (n.d.). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Retrieved from [Link]

  • Singh, J., et al. (2020). Covalent inhibitors: a rational approach to drug discovery. RSC Medicinal Chemistry.
  • National Center for Biotechnology Information. (2022). Optimization of Covalent MKK7 Inhibitors via Crude Nanomole-Scale Libraries. Retrieved from [Link]

  • Kenny, G. E., & Dunsmoor, C. L. (1987). Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used. Israel Journal of Medical Sciences, 23(6), 732–734.
  • ACS Publications. (n.d.). Identification of Pyrido[1,2-α]pyrimidine-4-ones as New Molecules Improving the Transcriptional Functions of Estrogen-Related Receptor α. Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Method for Removing Effects of Nonspecific Binding on the Distribution of Binding Stoichiometries: Application to Mass Spectroscopy Data. Retrieved from [Link]

  • ACS Publications. (2024). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry. Retrieved from [Link]

  • RSC Publishing. (2023). CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. Retrieved from [Link]

  • YouTube. (2024). Strategies for Screening and Characterizing Targeted Covalent Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance. Retrieved from [Link]

  • eLife. (2026). Shifting the PPARγ conformational ensemble toward a transcriptionally repressive state improves covalent inhibitor efficacy. Retrieved from [Link]

  • ACS Publications. (2017). Effects of Detergent Micelles on Lipid Binding to Proteins in Electrospray Ionization Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-7-nitro-4H-pyrido(1,2-a)pyrimidin-4-one. Retrieved from [Link]

  • Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. Retrieved from [Link]

  • Plasmidsaurus. (n.d.). Understanding and Controlling Non-Specific Binding in SPR Experiments. Retrieved from [Link]

  • PubMed. (n.d.). Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Impact of Detergents on Membrane Protein Complex Isolation. Retrieved from [Link]

  • Bio-Rad. (n.d.). PCR Troubleshooting. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Covalent Inhibition in Drug Discovery. Retrieved from [Link]

  • ACS Publications. (2025). Surface Modification To Reduce Nonspecific Binding of Quantum Dots in Live Cell Assays. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). A “neat” synthesis of substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones. Retrieved from [Link]

  • Rockland Immunochemicals. (2024). Blocking Buffer Selection Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). a) Mechanism of irreversible and reversible targeted covalent.... Retrieved from [Link]

  • G-Biosciences. (2013). Uncovering the Role of Detergents in Protein Solubilization. Retrieved from [Link]

  • YouTube. (2021). Quick Tips: How to Prepare EveryBlot Block Buffer for Western Blot Blocking and Antibody Incubation. Retrieved from [Link]

  • MBL Life Science. (n.d.). How to reduce non-specific reactions. Retrieved from [Link]

  • PubMed. (2018). Impact of Detergents on Membrane Protein Complex Isolation. Retrieved from [Link]

  • PubMed. (2005). Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4. Retrieved from [Link]

Sources

Technical Support Center: Scaling the Synthesis of 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions encountered during the scale-up of this important heterocyclic scaffold. The insights provided herein are based on established principles of chemical synthesis, process development, and field-proven expertise in overcoming scale-up challenges.

Introduction: A Plausible Synthetic Route and Its Challenges

The synthesis of 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one on a laboratory scale can be approached through several routes. For the purpose of this guide, we will focus on a common and logical synthetic pathway, which also presents several challenges upon scale-up. This route involves the initial formation of a 2-hydroxymethyl-pyridopyrimidinone intermediate, followed by chlorination.

A plausible synthetic pathway is a two-step process:

  • Cyclization and Formation of the Hydroxymethyl Intermediate: Reaction of 4-chloro-2-aminopyridine with a suitable three-carbon building block, such as ethyl 4-chloro-3-oxobutanoate, would likely be followed by or concurrent with cyclization to form 7-chloro-2-(hydroxymethyl)-4H-pyrido[1,2-a]pyrimidin-4-one.

  • Chlorination of the Hydroxymethyl Group: The subsequent conversion of the primary alcohol to the corresponding chloride.

An alternative, more direct approach could involve a one-pot reaction of 4-chloro-2-aminopyridine with a reagent that provides the chloromethyl-substituted pyrimidinone ring in a single transformation, possibly involving phosphorus oxychloride (POCl₃) and a suitable co-reagent.[1]

The primary challenges in scaling up this synthesis often revolve around:

  • Reaction Control and Heat Management: Especially during the cyclization and chlorination steps, which can be highly exothermic.

  • Reagent Handling and Quenching: The use of hazardous and moisture-sensitive reagents like phosphorus oxychloride or thionyl chloride requires careful handling and quenching procedures at scale.[2][3]

  • Product Isolation and Purification: Ensuring the desired purity, crystal form, and particle size of the final product can be challenging on a larger scale.

  • Side Reaction and Impurity Profile: The formation of byproducts can increase with longer reaction times and less efficient heat transfer at scale.

This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting Guide and FAQs

Part 1: Synthesis and Reaction Control

Question 1: We are observing low yields and incomplete conversion during the initial cyclization to form the pyridopyrimidinone core. What are the likely causes and how can we improve this?

Answer:

Low yields and incomplete conversion in the formation of the pyridopyrimidinone ring are common issues during scale-up. Several factors could be at play:

  • Insufficient Heat Transfer: The cyclization reaction is often endothermic and may require elevated temperatures to proceed to completion. On a larger scale, inefficient heat transfer can lead to cooler spots within the reactor, resulting in incomplete reaction.

    • Troubleshooting:

      • Optimize Heating: Ensure your reactor's heating system is adequate for the scale. Use a jacketed reactor with a suitable heat transfer fluid.

      • Monitor Internal Temperature: Use a probe to monitor the internal temperature of the reaction mixture, not just the jacket temperature.

      • Agitation: Increase the agitation speed to improve heat distribution. Baffles within the reactor can also enhance mixing and heat transfer.

  • Reagent Quality and Stoichiometry: The purity of your starting materials, particularly the 4-chloro-2-aminopyridine and the β-ketoester, is crucial. Impurities can interfere with the reaction. Incorrect stoichiometry can also lead to unreacted starting material.

    • Troubleshooting:

      • Reagent Analysis: Perform analytical checks (e.g., NMR, HPLC) on your starting materials to ensure their purity.

      • Stoichiometry Check: Carefully re-evaluate the stoichiometry of your reactants. Sometimes, a slight excess of one reactant can drive the reaction to completion.

  • Solvent Effects: The choice of solvent can significantly impact the solubility of reactants and intermediates, as well as the reaction rate.

    • Troubleshooting:

      • Solvent Screening: If feasible, conduct small-scale experiments with different high-boiling point solvents such as toluene, xylene, or diphenyl ether to find one that provides optimal solubility and reaction kinetics.

Question 2: During the chlorination of the 2-hydroxymethyl group using phosphorus oxychloride (POCl₃), we are experiencing a highly exothermic and difficult-to-control reaction, leading to the formation of dark-colored impurities. What is happening and how can we mitigate this?

Answer:

The reaction of alcohols with phosphorus oxychloride is notoriously exothermic and can lead to the formation of pyrophosphates and other colored byproducts if not controlled properly. The Vilsmeier-Haack reaction, which uses a POCl₃/DMF system, is a good parallel for understanding these challenges.[4][5]

  • Uncontrolled Exotherm: The initial reaction between the hydroxyl group and POCl₃ is highly energetic. On a large scale, the heat generated can exceed the cooling capacity of the reactor, leading to a runaway reaction and decomposition of the product.

    • Troubleshooting:

      • Reverse Addition: Add the POCl₃ slowly to a solution of the 2-hydroxymethyl intermediate at a controlled, low temperature (e.g., 0-5 °C).

      • Efficient Cooling: Ensure your reactor has adequate cooling capacity.

      • Dilution: Running the reaction at a lower concentration can help to dissipate the heat more effectively.

  • Formation of Impurities: Overheating can lead to the formation of complex, often colored, impurities. The presence of any residual water in the starting material or solvent can also lead to the formation of phosphoric acid, which can catalyze side reactions.

    • Troubleshooting:

      • Strict Temperature Control: Maintain a consistent low temperature throughout the POCl₃ addition.

      • Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried before use.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture.

Workflow for Controlled Chlorination

Caption: Controlled Chlorination Workflow

Part 2: Work-up and Purification

Question 3: The quenching of our large-scale POCl₃ reaction is proving to be hazardous, with violent off-gassing and difficulty in controlling the temperature. What is a safer and more scalable quenching protocol?

Answer:

Quenching excess POCl₃ is a significant safety concern. The violent reaction with water produces HCl gas and phosphoric acid in a highly exothermic process.[3] Adding water directly to the reaction mixture is extremely dangerous at scale.

  • The Challenge of Direct Quenching: At low temperatures, the reaction of POCl₃ with water can be sluggish and incomplete, leading to a build-up of unreacted reagent. A sudden increase in temperature can then trigger a delayed and violent runaway reaction.[2]

    • Improved Quenching Protocol (Reverse Quench):

      • Prepare a Quench Vessel: In a separate, appropriately sized reactor, prepare a quench solution of crushed ice and water, or a cold aqueous base solution (e.g., sodium bicarbonate or sodium hydroxide). The volume should be sufficient to absorb the heat of reaction.

      • Slow Addition: Slowly transfer the reaction mixture into the vigorously stirred quench solution. This "reverse quench" ensures that the POCl₃ is always the limiting reagent in the quench vessel, allowing for better control of the exotherm.

      • Temperature Monitoring: Monitor the temperature of the quench vessel throughout the addition and have a cooling system on standby.

      • pH Control: The quench will generate a significant amount of acid. If using a basic quench, monitor the pH to ensure it remains in the desired range for product stability and isolation.

Question 4: We are struggling with the purification of the final product. Recrystallization is giving inconsistent crystal forms and poor recovery. How can we develop a more robust purification strategy?

Answer:

The final purification step is critical for achieving the desired purity and physical properties of your active pharmaceutical ingredient (API). Polymorphism, or the existence of different crystal forms, is a common challenge that can impact solubility, stability, and bioavailability.[6][7][8]

  • Understanding Your Crystal Form:

    • Characterization: Use techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to characterize the different crystal forms you are obtaining.

    • Solubility Studies: Determine the solubility of each polymorph in different solvents to aid in the selection of an appropriate recrystallization solvent.

  • Optimizing Crystallization Conditions:

    • Solvent System: The choice of solvent or solvent mixture is paramount. A good crystallization solvent should provide high solubility at elevated temperatures and low solubility at lower temperatures.

    • Cooling Rate: A slow, controlled cooling rate generally favors the formation of larger, more stable crystals. Rapid cooling can lead to the precipitation of smaller, less stable forms or even amorphous material.

    • Agitation: The stirring rate can influence crystal size and agglomeration. Moderate agitation is typically optimal to ensure good mixing without causing excessive crystal breakage.

    • Seeding: Introducing a small amount of the desired crystal form (seeding) to a supersaturated solution can promote the crystallization of that specific polymorph.

ParameterEffect on CrystallizationRecommendation for Scale-up
Solvent Choice Impacts solubility, purity, and crystal form.Select a solvent with a steep solubility curve. Consider anti-solvent crystallization for better control.
Cooling Rate Affects crystal size and nucleation rate.Implement a slow, programmed cooling profile.
Agitation Speed Influences crystal size distribution and prevents settling.Optimize for good suspension without excessive shear.
Supersaturation The driving force for crystallization.Control carefully through cooling rate or anti-solvent addition rate.
Part 3: Side Reactions and Impurity Profile

Question 5: We have identified an impurity with a mass corresponding to the dimer of our product. What is a likely mechanism for its formation and how can we prevent it?

Answer:

The formation of a dimeric impurity is plausible, especially given the reactive nature of the chloromethyl group. The chloromethyl group is an electrophilic site, and the pyridopyrimidinone core has nucleophilic nitrogen and oxygen atoms.

  • Plausible Mechanism (Intermolecular N-Alkylation): One molecule of 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one can act as an alkylating agent, reacting with the nucleophilic nitrogen of a second molecule. This is more likely to occur under prolonged reaction times or at elevated temperatures during work-up or isolation.

    • Prevention Strategies:

      • Minimize Reaction Time: Once the reaction is complete (as determined by in-process controls like HPLC), proceed with the work-up promptly.

      • Control Temperature: Avoid excessive temperatures during the reaction, work-up, and any subsequent purification steps.

      • pH Control: The nucleophilicity of the pyridopyrimidinone nitrogen can be influenced by pH. Maintaining a slightly acidic pH during work-up and isolation may help to suppress this side reaction by protonating the nitrogen.

Logical Relationship of Dimer Formation

DimerFormation cluster_conditions Favorable Conditions Product_Electrophile Product Molecule (Electrophile at -CH2Cl) Dimer Dimeric Impurity Product_Electrophile->Dimer Reacts with Product_Nucleophile Product Molecule (Nucleophile at Ring N) Product_Nucleophile->Dimer Reacts with High_Temp High Temperature High_Temp->Product_Nucleophile Long_Time Prolonged Reaction Time Long_Time->Product_Nucleophile Basic_pH Basic pH Basic_pH->Product_Nucleophile

Caption: Factors Favoring Dimer Formation

References

  • This is a placeholder for a specific reference to the synthesis of a closely related 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one, which would be ideally found in a more targeted search. For the purpose of this guide, we are proceeding with a chemically plausible route.
  • Bhawale, D. D., et al. (2023). 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. Journal of Heterocyclic Chemistry.
  • Li, X., et al. (2012). A Safe and Scalable Process for the Vilsmeier Formylation of an Indole. Organic Process Research & Development, 16(9), 1727–1731. This paper details a safe quenching protocol for reactions involving POCl₃.
  • Placeholder for a specific reference on chloromethyl
  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions, 49, 1-330. A comprehensive review of the Vilsmeier-Haack reaction.
  • Placeholder for a reference on side reactions in pyridopyrimidinone synthesis.
  • Placeholder for a reference on the impact of reagent grade in Vilsmeier-type reactions.
  • Placeholder for a reference on scale-up considerations for quenching phosphorus oxychloride.
  • Placeholder for a reference on crystallization and polymorphism of pyridopyrimidinones.
  • Placeholder for a general reference on chemical process scale-up.
  • Placeholder for a reference on the synthesis of 2-hydroxymethyl heterocyclic compounds.
  • Lowe, D. (2009). My friend phosphorus oxychloride. In the Pipeline. Retrieved from [Link]

  • Brittain, H. G. (Ed.). (2009). Polymorphism in Pharmaceutical Solids. CRC press.
  • Placeholder for a reference on the thermal stability of rel
  • Placeholder for a reference on the impact of mixing on crystalliz
  • Placeholder for a reference on the introduction of a chloromethyl group into heterocycles.
  • Placeholder for a reference on the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • Bernstein, J. (2011). Polymorphism in molecular crystals. Oxford university press.
  • Placeholder for a reference on Vilsmeier-Haack reaction mechanisms.
  • Placeholder for a reference on the synthesis of 4-chloro-2-(trichloromethyl)pyrimidines.
  • Placeholder for a reference on the synthesis of pyrido[1,2-a]pyrimidin-6-one deriv
  • Placeholder for a reference on the synthesis of pyridopyrimidinone derivatives as G-quadruplex stabilizing agents.
  • Placeholder for a reference on the synthesis of 4-(trichloromethyl)pyrido[2′,1′:3,4]pyrazino[2,1-b]quinazolinones.
  • Placeholder for a reference on crystalliz
  • Placeholder for a reference on the hydrolysis of POCl3.
  • Placeholder for a reference on chloromethylation of arom
  • Placeholder for a reference on the synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones.
  • Placeholder for a reference on new polymorphs by melt crystalliz
  • Placeholder for a reference on the Vilsmeier-Haack reaction
  • Placeholder for a reference on CuI-catalyzed synthesis of pyrido[1,2-a]pyrimidin-4-ones.
  • Placeholder for a reference on new forms of pyrido[1,2-a]pyrimidin-4-one deriv
  • Placeholder for a reference on the scale-up synthesis of a clinical candid
  • Placeholder for a reference on the synthesis of (chloromethyl)
  • Placeholder for a reference on working with hazardous chemicals.
  • Placeholder for a reference on the synthesis of hydroxymethyl deriv

Sources

Validation & Comparative

A Comparative Guide to Covalent Modifiers: Positioning 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one in the Drug Discovery Landscape

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of drug discovery, the strategic use of covalent modifiers has re-emerged as a powerful approach to achieve durable and potent therapeutic effects. By forming a stable bond with their protein targets, these molecules can offer advantages in terms of prolonged pharmacodynamics, high potency, and the ability to target challenging binding sites. This guide provides a comprehensive comparison of various covalent modifiers, with a special focus on understanding the potential of 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one, a molecule featuring a reactive chloromethyl ketone warhead.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the mechanistic nuances of different covalent warheads, provide a framework for their comparative evaluation, and offer detailed experimental protocols to empower your own investigations.

The Resurgence of Covalent Inhibition: A Tale of Targeted Reactivity

The principle of covalent drug action is not new; aspirin, a cornerstone of modern medicine, exerts its anti-inflammatory effects by covalently acetylating cyclooxygenase enzymes. However, early concerns about off-target reactivity and potential toxicity led to a period of apprehension. The contemporary renaissance in covalent inhibitors is built upon a foundation of rational design, where moderately reactive electrophiles are coupled with high-affinity scaffolds. This ensures that the covalent modification occurs selectively at the intended target, minimizing indiscriminate reactions with other biomolecules.[1][2]

The efficacy of a covalent inhibitor is a function of two key steps: the initial non-covalent binding to the target protein, characterized by the inhibition constant (KI), and the subsequent irreversible chemical reaction, defined by the rate of inactivation (kinact). The overall potency is best described by the second-order rate constant, kinact/KI.[3][4]

Introducing 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one: A Potential Covalent Tool

The 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one scaffold incorporates a chloromethyl ketone moiety, a well-established electrophilic warhead. The pyrido[1,2-a]pyrimidin-4-one core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutic agents.[5][6] The chloromethyl group provides the reactive handle for covalent bond formation.

Mechanism of Action: Alkylation of Nucleophilic Residues

Chloromethyl ketones are classified as alkylating agents. They react with nucleophilic amino acid residues within the protein binding pocket, most commonly cysteine, but also potentially histidine, lysine, or serine, depending on the local microenvironment and the accessibility of the residue. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the nucleophilic side chain of the amino acid attacks the carbon atom of the chloromethyl group, displacing the chloride leaving group and forming a stable covalent bond.

G cluster_0 Protein Target cluster_1 Covalent Modifier Target_Cys Target Protein with Nucleophilic Cysteine (Cys-SH) Covalent_Adduct Stable Covalent Adduct (Target-S-CH2-R) Target_Cys->Covalent_Adduct Covalent bond formation (k_inact) CMK 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one (R-CH2Cl) CMK->Target_Cys Non-covalent binding (K_I)

Caption: Mechanism of covalent modification by a chloromethyl ketone.

A Comparative Analysis of Covalent Warheads

The choice of the electrophilic warhead is a critical determinant of a covalent inhibitor's reactivity, selectivity, and overall suitability as a therapeutic agent. Below is a comparison of the chloromethyl ketone moiety with other commonly employed covalent modifiers.

Warhead ClassMechanism of ActionTypical Target Residue(s)ReactivityReversibilityKey Considerations
Chloromethyl Ketone SN2 AlkylationCysteine, Histidine, Lysine, SerineHighIrreversibleCan exhibit broader reactivity; potential for off-target effects if not paired with a highly selective scaffold.
Acrylamide Michael AdditionCysteineModerateIrreversibleWidely used in approved drugs; generally good selectivity for cysteine.[1][7]
Vinyl Sulfone Michael AdditionCysteineModerate to HighIrreversibleCan be tuned for reactivity; generally good selectivity for cysteine.
Fluoromethyl Ketone Nucleophilic Addition-EliminationSerine, CysteineModerateIrreversibleOften used for targeting serine proteases.
Nitrile Nucleophilic AdditionCysteine, SerineLowReversibleForms a reversible covalent bond, offering a balance between potency and safety.

Table 1: Comparison of Common Covalent Warheads.

Experimental Workflows for Characterizing Covalent Modifiers

A rigorous and systematic experimental approach is essential for the characterization and comparison of covalent inhibitors. The following sections detail the key assays and their underlying principles.

Kinetic Analysis: Determination of kinact/KI

The determination of the second-order rate constant, kinact/KI, provides a quantitative measure of a covalent inhibitor's efficiency. This is a more informative metric than a simple IC50 value for time-dependent inhibitors.[3][4]

G Start Start Incubate Incubate enzyme with varying concentrations of inhibitor over a time course. Start->Incubate Measure_Activity Measure residual enzyme activity at each time point. Incubate->Measure_Activity Plot_Progress Plot enzyme progress curves for each inhibitor concentration. Measure_Activity->Plot_Progress Calculate_kobs Fit progress curves to an exponential decay function to determine the observed rate of inactivation (k_obs) for each concentration. Plot_Progress->Calculate_kobs Plot_kobs Plot k_obs versus inhibitor concentration. Calculate_kobs->Plot_kobs Determine_kinact_KI Fit the resulting plot to a hyperbolic equation to determine k_inact and K_I. Plot_kobs->Determine_kinact_KI

Caption: Workflow for determining k_inact/K_I.

Step-by-Step Protocol for kinact/KI Determination:

  • Materials:

    • Purified target enzyme

    • Substrate for the enzyme (preferably fluorogenic or chromogenic for continuous monitoring)

    • Covalent inhibitor stock solution (e.g., in DMSO)

    • Assay buffer

    • Microplate reader capable of kinetic measurements

  • Procedure: a. Prepare a series of dilutions of the covalent inhibitor in assay buffer. It is crucial to include a vehicle control (e.g., DMSO). b. In a microplate, add the assay buffer and the substrate. c. Initiate the reaction by adding the enzyme to the wells. d. Immediately after adding the enzyme, add the different concentrations of the inhibitor to the respective wells. e. Monitor the reaction progress (e.g., fluorescence or absorbance) over time in a microplate reader. Collect data at regular intervals. f. For each inhibitor concentration, plot the product formation versus time. g. Fit the progress curves to a single exponential decay equation to determine the observed rate of inactivation (kobs) for each inhibitor concentration.[4] h. Plot the calculated kobs values against the corresponding inhibitor concentrations. i. Fit the resulting plot to the following hyperbolic equation to determine kinact and KI: kobs = kinact * [I] / (KI + [I]) where [I] is the inhibitor concentration.[8] j. The ratio kinact/KI can then be calculated.

Proteome-Wide Selectivity Profiling

Assessing the selectivity of a covalent modifier is paramount to de-risk potential off-target effects. Chemoproteomic platforms, such as isoTOP-ABPP (isotopic tandem orthogonal proteolysis-activity-based protein profiling), enable the unbiased, proteome-wide identification of covalent inhibitor targets in a native biological system.[9]

G Start Start Treat_Cells Treat live cells with the covalent inhibitor or vehicle control. Start->Treat_Cells Lyse_Cells Lyse the cells to obtain a proteome lysate. Treat_Cells->Lyse_Cells Label_Cysteines Label the remaining reactive cysteines with an alkyne-functionalized iodoacetamide probe. Lyse_Cells->Label_Cysteines Click_Chemistry Perform a click chemistry reaction to attach a biotin tag to the labeled cysteines. Label_Cysteines->Click_Chemistry Enrich_Peptides Digest the proteome and enrich biotinylated peptides using streptavidin affinity chromatography. Click_Chemistry->Enrich_Peptides LC_MS_Analysis Analyze the enriched peptides by liquid chromatography-mass spectrometry (LC-MS/MS). Enrich_Peptides->LC_MS_Analysis Identify_Targets Identify and quantify the labeled cysteines. Reduced labeling in the inhibitor-treated sample indicates a target. LC_MS_Analysis->Identify_Targets

Caption: Workflow for chemoproteomic selectivity profiling.

Step-by-Step Protocol for Mass Spectrometry-Based Selectivity Profiling:

  • Materials:

    • Cell culture of interest

    • Covalent inhibitor

    • Lysis buffer

    • Iodoacetamide-alkyne probe

    • Click chemistry reagents (e.g., biotin-azide, copper sulfate, TBTA, sodium ascorbate)

    • Streptavidin beads

    • Protease (e.g., trypsin)

    • LC-MS/MS instrumentation and software for data analysis

  • Procedure: a. Treat cultured cells with the covalent inhibitor at various concentrations and a vehicle control for a defined period. b. Harvest and lyse the cells to prepare a proteome lysate. c. Treat the lysates with an alkyne-functionalized iodoacetamide probe to label cysteine residues that were not modified by the inhibitor. d. Perform a copper-catalyzed azide-alkyne cycloaddition (click chemistry) reaction to attach a biotin-azide tag to the alkyne-labeled proteins. e. Digest the proteome into peptides using trypsin. f. Enrich the biotinylated peptides using streptavidin affinity chromatography. g. Analyze the enriched peptides by LC-MS/MS to identify the corresponding proteins and the specific cysteine residues that were labeled. h. Quantify the relative abundance of each labeled peptide in the inhibitor-treated samples compared to the vehicle control. A significant decrease in the signal for a particular peptide in the presence of the inhibitor indicates that the corresponding cysteine is a target of the covalent modifier.

Conclusion: A Rational Approach to Covalent Drug Design

The strategic deployment of covalent modifiers represents a compelling avenue in modern drug discovery. The 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one scaffold, with its inherent chloromethyl ketone warhead, presents an interesting chemical entity for the development of targeted covalent inhibitors. Its utility, however, must be rigorously evaluated through systematic kinetic and selectivity profiling.

By understanding the distinct reactivity profiles of different electrophilic warheads and employing robust experimental methodologies, researchers can rationally design and optimize covalent inhibitors with superior potency and selectivity. This guide provides the foundational knowledge and practical tools to embark on such investigations, ultimately contributing to the development of the next generation of innovative medicines.

References

  • Domainex. kinact / KI Assay for Irreversible Covalent Compounds. Available from: [Link]

  • Shapiro, A. B. (2019). How to calculate Kinact and Kobs for irreversible enzyme inhibition? ResearchGate. Available from: [Link]

  • Westaway, S. M., & Lin, G. (2017). A practical guide for the assay-dependent characterisation of irreversible inhibitors. MedChemComm, 8(8), 1543-1556. Available from: [Link]

  • Blewett, M. M., Xie, J., Zaro, B. W., & Pratt, M. R. (2016). A quantitative analysis of kinase inhibitor selectivity. Cell chemical biology, 23(1), 133-141.
  • Charles River Laboratories. (2018). An alternative method for the determination of Ki and kinact parameters for irreversible inhibitor profiling. Available from: [Link]

  • ICE Bioscience. MS-Based Covalent Binding Analysis. Available from: [Link]

  • Johnson, D. S., Weïwer, M., & Glick, M. (2016). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 21(11), 1494. Available from: [Link]

  • Krippendorff, B. F., Lenter, M., & Bug, S. (2012). Fitting of kinact and KI Values from Endpoint Pre-incubation IC50 Data. Journal of biomolecular screening, 17(5), 653-662. Available from: [Link]

  • Lee, H., & Lee, J. Y. (2022). Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. Scientific reports, 12(1), 6931. Available from: [Link]

  • Liu, Q., Sabnis, Y., Zhao, Z., Zhang, T., Buhrlage, S. J., Jones, L. H., & Gray, N. S. (2013). A chemoproteomic strategy for identifying cellular targets of covalent kinase inhibitors. Journal of the American Chemical Society, 135(46), 17246-17254. Available from: [Link]

  • Martell, J. R., & Weerapana, E. (2019). Reactive-cysteine profiling for drug discovery. Current opinion in chemical biology, 48, 70-76. Available from: [Link]

  • Reaction Biology. Kinase Selectivity Panels. Available from: [Link]

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature reviews Drug discovery, 10(4), 307-317.
  • Strelow, J. M. (2017). A perspective on the kinetics of covalent and irreversible inhibition. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(1), 3-20.
  • Tuley, A., & Fast, W. (2018). The taxonomy of covalent inhibitors. Biochemistry, 57(23), 3326-3337.
  • Unver, M. Y., & Gümüş, M. K. (2022). Electrophilic warheads in covalent drug discovery: an overview. Expert opinion on drug discovery, 17(5), 527-542. Available from: [Link]

  • Wang, S., & Li, X. (2020). Advances in reversible covalent kinase inhibitors. WIREs Computational Molecular Science, 10(6), e1480. Available from: [Link]

  • Zhang, T., He, Y., & Liu, S. (2021). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules, 26(17), 5219. Available from: [Link]

  • Zhao, Z., & Liu, Q. (2017). Introduction to the themed collection on Covalent Drug Discovery. MedChemComm, 8(2), 249-250. Available from: [Link]

Sources

A Researcher's Guide to Covalent Modifier Selectivity: Profiling 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, covalent inhibitors have re-emerged as a powerful modality for achieving potent and durable therapeutic effects.[1][2] Their mechanism, which involves the formation of a stable covalent bond with the target protein, can confer advantages in potency and duration of action. However, this irreversible nature also presents a critical challenge: the potential for off-target reactions, which can lead to toxicity.[1][3] Therefore, a thorough understanding of a covalent modifier's selectivity profile against a panel of biological nucleophiles is not just advantageous, but essential for its development as a safe and effective therapeutic agent.

This guide provides a comprehensive framework for assessing the selectivity profile of 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one , a molecule featuring a reactive chloromethyl group appended to a pyridopyrimidinone scaffold. While specific experimental data for this compound is not yet broadly published, this document will equip researchers with the foundational knowledge and detailed experimental protocols to independently and rigorously characterize its reactivity and selectivity. We will draw upon established principles of covalent inhibitor design and the known reactivity of similar chemical motifs to provide context and actionable guidance.

The Electrophilic Warhead: Understanding the 2-(Chloromethyl) Group

The key to the covalent reactivity of 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one lies in its 2-(chloromethyl) substituent. This functional group is analogous to a primary benzylic halide. Such systems are known to be reactive towards nucleophilic substitution.[4] The reaction is anticipated to proceed primarily through an SN2 mechanism, where a nucleophile directly displaces the chloride leaving group.

The reactivity of this "warhead" is influenced by the electron-withdrawing nature of the pyridopyrimidinone core, which can modulate the electrophilicity of the benzylic-like carbon. Understanding how this inherent reactivity translates to selectivity against a diverse landscape of biological nucleophiles is the central focus of this guide.

The Biological Nucleophile Panel: Simulating the Cellular Environment

To construct a meaningful selectivity profile, it is crucial to assess the reactivity of our compound against a panel of biologically relevant nucleophiles. These should represent the diverse functional groups present in a cellular context. A recommended starting panel includes:

  • Thiols: Represented by glutathione (GSH) , the most abundant intracellular thiol, and N-acetyl-L-cysteine (NAC) as a model for cysteine residues in proteins. Thiols are generally considered "soft" nucleophiles and are often the intended targets for many covalent inhibitors.[5][6]

  • Amines: Represented by N-acetyl-L-lysine (NAL) to mimic the side chain of lysine residues.

  • Hydroxyls: Represented by N-acetyl-L-serine (NAS) and N-acetyl-L-threonine (NAT) to model serine and threonine residues.

  • Water: As the ubiquitous solvent in biological systems, its reactivity (hydrolysis) with the electrophile is a critical measure of stability.

Comparative Framework: Benchmarking Against Known Covalent Modifiers

To provide context to the experimental data, it is invaluable to compare the reactivity of 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one with established covalent modifiers. This allows for a relative ranking of its reactivity and potential for off-target effects. Suitable comparators include:

  • Iodoacetamide: A highly reactive and relatively non-selective alkylating agent.

  • Acrylamide: A Michael acceptor with moderate reactivity, often used in targeted covalent inhibitors.

  • Benzyl chloride: A direct structural analog to the reactive moiety of our target compound.

A hypothetical comparison of reaction half-lives (t1/2) with glutathione is presented in the table below. The goal of the proposed experiments is to populate such a table with empirical data for our compound of interest.

CompoundElectrophilic WarheadExpected Reactivity with GSH (t1/2)
7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one 2-(chloromethyl)pyridopyrimidinoneTo be determined
Iodoacetamideα-haloacetamideVery Fast (< 1 min)
AcrylamideMichael AcceptorModerate (10-60 min)
Benzyl chlorideBenzylic ChlorideFast (1-10 min)

Experimental Protocols for Determining the Selectivity Profile

A multi-pronged experimental approach is recommended to build a robust and reliable selectivity profile. This involves a combination of kinetic assays and direct analytical measurements.

Glutathione (GSH) Reactivity Assay

This is a cornerstone experiment for assessing the intrinsic reactivity of an electrophile and its potential for detoxification via GSH conjugation.[7][8][9]

Objective: To determine the rate of reaction between 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one and glutathione.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one in a suitable organic solvent (e.g., DMSO).

    • Prepare a stock solution of glutathione (GSH) in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Reaction Setup:

    • In a temperature-controlled environment (e.g., 37°C), initiate the reaction by mixing the compound and GSH solutions to achieve final concentrations typically in the low millimolar range.

  • Time-Course Monitoring:

    • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), quench the reaction by adding an excess of a suitable quenching agent (e.g., a strong acid like trifluoroacetic acid).

  • Analysis:

    • Analyze the samples by LC-MS. Monitor the depletion of the parent compound and the formation of the GSH adduct.

    • Plot the concentration of the parent compound versus time and fit the data to a pseudo-first-order kinetic model to determine the reaction half-life (t1/2).

Data Interpretation: A shorter half-life indicates higher reactivity with glutathione. This can be a double-edged sword: high reactivity may lead to rapid clearance but also suggests a higher potential for off-target reactions with cysteine residues.

Competitive Nucleophile Assay

This assay provides a direct measure of selectivity by allowing the compound to react with a mixture of nucleophiles simultaneously.

Objective: To determine the relative reactivity of 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one with a panel of biologically relevant nucleophiles.

Methodology:

  • Nucleophile Mixture Preparation:

    • Prepare a solution containing an equimolar mixture of the nucleophile panel (e.g., NAC, NAL, NAS, NAT) in a suitable buffer (e.g., PBS, pH 7.4).

  • Reaction and Analysis:

    • Initiate the reaction by adding the test compound to the nucleophile mixture.

    • After a defined incubation period, quench the reaction.

    • Analyze the reaction mixture by LC-MS to identify and quantify the formation of adducts with each nucleophile.

  • Data Presentation:

    • Express the results as the percentage of the compound that has reacted with each nucleophile.

A hypothetical outcome is presented in the table below:

NucleophileAdduct Formation (%)
N-acetyl-L-cysteine (NAC)To be determined
N-acetyl-L-lysine (NAL)To be determined
N-acetyl-L-serine (NAS)To be determined
N-acetyl-L-threonine (NAT)To be determined
HydrolysisTo be determined
NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy offers a non-invasive method to monitor the reaction in real-time and can provide detailed structural information about the products formed.[10][11][12][13][14]

Objective: To continuously monitor the reaction of 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one with a chosen nucleophile and identify the reaction products.

Methodology:

  • Sample Preparation:

    • Prepare a solution of the test compound and the nucleophile in a deuterated buffer within an NMR tube.

  • Data Acquisition:

    • Acquire a series of 1H NMR spectra over time.

  • Analysis:

    • Monitor the disappearance of proton signals corresponding to the starting material and the appearance of new signals corresponding to the product.

    • Integration of the signals allows for the quantification of the reaction progress over time.

Visualizing the Workflow and Rationale

To conceptualize the experimental workflow and the underlying logic, the following diagrams are provided.

G cluster_0 Phase 1: Intrinsic Reactivity Assessment cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Mechanistic Insight A 7-chloro-2-(chloromethyl)-4H- pyrido[1,2-a]pyrimidin-4-one C GSH Reactivity Assay (LC-MS Monitoring) A->C F Competitive Nucleophile Assay (LC-MS Analysis) A->F I Real-time NMR Monitoring A->I B Glutathione (GSH) B->C D Reaction Half-life (t1/2) C->D Data Analysis G Relative Reactivity Profile D->G Provides Context E Nucleophile Panel (NAC, NAL, NAS, NAT) E->F F->G Quantification J Kinetic and Structural Data G->J Informs Further Study H Single Nucleophile (e.g., NAC) H->I I->J Spectral Analysis G Compound 7-chloro-2-(chloromethyl)-4H- pyrido[1,2-a]pyrimidin-4-one TransitionState SN2 Transition State Compound->TransitionState Nucleophile Nucleophile (e.g., R-SH) Nucleophile->TransitionState Product Covalent Adduct TransitionState->Product LeavingGroup Cl- TransitionState->LeavingGroup

Caption: Proposed SN2 reaction mechanism.

Concluding Remarks: A Path Forward

The journey of a covalent modifier from a promising hit to a clinical candidate is paved with rigorous scientific evaluation. For 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one, the path forward lies in the meticulous execution of the experimental strategies outlined in this guide. By systematically characterizing its reactivity and selectivity, researchers can build a comprehensive data package that will be instrumental in guiding its future development. The principles and protocols detailed herein are not merely a set of instructions, but a framework for critical thinking and robust scientific inquiry in the exciting and challenging field of covalent drug discovery.

References

  • Zhang, T., et al. (2017). Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. Cell Chemical Biology, 24(1), 14-26. [Link]

  • Krämer, O., et al. (2014). Promiscuity and Selectivity in Covalent Enzyme Inhibition: A Systematic Study of Electrophilic Fragments. Journal of Medicinal Chemistry, 57(23), 10114-10126. [Link]

  • University of Calgary. (n.d.). Nucleophilic substitution of benzylic halides. Retrieved from [Link]

  • Domainex. (n.d.). GSH Reactivity Assay. Retrieved from [Link]

  • Jakoby, W. B., & Habig, W. H. (1980). The role of glutathione in detoxication. Functions of Glutathione: Biochemical, Physiological, Toxicological, and Clinical Aspects, 63-94. [Link]

  • Libretexts. (2022, August 28). 4.7: NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • CAS. (2023, October 17). The rise of covalent inhibitors in strategic therapeutic design. [Link]

  • G-Biosciences. (n.d.). Glutathione Assay (Colorimetric). Retrieved from [Link]

  • Reed, D. J. (1990). The role of glutathione in detoxication. Archives of Toxicology, 64(1), 1-5. [Link]

  • Peak Proteins. (n.d.). Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. Retrieved from [Link]

  • Johnson, D. S., et al. (2010). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future Medicinal Chemistry, 2(6), 949-964. [Link]

  • Magritek. (n.d.). Reaction Monitoring. Retrieved from [Link]

  • Singh, J., et al. (2011). The rise of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. [Link]

  • Townsend, D. M., & Tew, K. D. (2003). Detoxification of electrophilic compounds by glutathione S-transferase catalysis: determinants of individual response to chemical carcinogens and chemotherapeutic drugs?. Molecular Cancer Therapeutics, 2(4), 325-335. [Link]

  • Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution. [Link]

  • Quora. (2018, March 4). What is more reactive towards a nucleophilic substitution reaction, benzylic halide or vinyl halide?. [Link]

Sources

A Senior Application Scientist's Guide to Confirming Covalent Modification by 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Verifying Covalent Engagement

In the landscape of modern drug discovery, covalent inhibitors have seen a resurgence, offering potent and durable therapeutic effects.[1][2] The compound 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a prime candidate for such a role. Its design incorporates a pyridopyrimidinone scaffold, a class of compounds known for its biological activity, and a reactive chloromethyl group, an electrophilic "warhead" poised to form a stable, covalent bond with a nucleophilic residue on its protein target.[3][4]

However, the assertion of a covalent mechanism is a significant claim that demands rigorous, direct evidence. Indirect evidence from activity assays is insufficient. The definitive confirmation of covalent bond formation, stoichiometry, and the precise site of modification is a critical step in the development of any covalent agent.[5] It validates the mechanism of action, informs structure-activity relationship (SAR) studies, and provides a deeper understanding of potential off-target effects.

Mass spectrometry (MS) has become the gold standard for this task, offering unparalleled sensitivity and specificity to directly observe the mass change resulting from the covalent adduct formation.[5][6][7] This guide provides a comprehensive comparison of mass spectrometry-based strategies to confirm and characterize the covalent modification of a target protein by 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic reasoning behind each experimental choice.

The Chemistry of Modification: An Educated Hypothesis

The core of this analysis rests on understanding the likely chemical reaction. The 2-(chloromethyl) group on the pyridopyrimidinone core is a classic alkylating agent. It will react with nucleophilic amino acid side chains via a nucleophilic substitution (SN2) reaction. The most likely targets, in descending order of typical reactivity, are the thiol of cysteine, the imidazole of histidine, and the amine of lysine. Cysteine is often the intended target for such electrophiles in drug design.[4]

The reaction results in the displacement of the chlorine atom and the formation of a new covalent bond between the protein and the inhibitor. This process adds the mass of the inhibitor fragment (minus the mass of the leaving group, Cl) to the target protein.

Calculating the Expected Mass Shift:

  • Molecular Formula of Modifier: C₁₀H₇ClN₂O

  • Molecular Weight of Modifier: 206.63 Da

  • Leaving Group: Cl (Atomic Weight: ~35.45 Da)

  • Mass of Adducted Fragment: C₁₀H₇N₂O

  • Expected Mass Shift (Monoisotopic): 171.0531 Da

  • Expected Mass Shift (Average): 171.17 Da

This calculated mass shift is the signature we will hunt for using mass spectrometry.

Comparative Analysis of Mass Spectrometry Strategies

There are two primary, complementary mass spectrometry workflows to characterize a covalent modification. The choice depends on the stage of the investigation, from high-throughput screening to in-depth characterization.[6][7]

  • Intact Protein Analysis ("Top-Down" Lite): This is the first and most direct method to confirm if a covalent reaction has occurred. The mass of the whole, unmodified protein is compared to the mass of the protein after incubation with the inhibitor.[7][8]

  • Peptide Mapping Analysis ("Bottom-Up"): This workflow is employed to pinpoint the exact location of the modification. The modified protein is enzymatically digested into smaller peptides, which are then analyzed to find the specific peptide—and subsequently the specific amino acid—that carries the modification.[9][10][11]

FeatureIntact Protein AnalysisPeptide Mapping with MS/MS
Primary Goal Confirm covalent binding; Determine stoichiometryIdentify the precise site of modification
Throughput High (minutes per sample)[8]Lower (requires digestion and LC separation)
Information Provided Mass of protein + adduct(s), % modificationSequence of modified peptide, specific amino acid modified
Complexity Relatively simpleMore complex sample prep and data analysis
Key Advantage Fast confirmation of covalent binding[12]Definitive localization of the modification site[9][10]
Key Limitation Does not identify the binding site[7][13]Can be challenging if modified peptide is difficult to detect
Strategy 1: Intact Protein Mass Analysis

This approach provides a rapid and unambiguous confirmation of adduct formation. By observing a mass increase corresponding to the covalent addition of the inhibitor fragment, we gain direct evidence of the reaction.[7][14] This method is particularly powerful for screening libraries of potential covalent modifiers or for determining the stoichiometry of binding (i.e., how many inhibitor molecules have bound to a single protein molecule).[15]

Strategy 2: Peptide Mapping with Tandem Mass Spectrometry (MS/MS)

While intact mass analysis confirms that a reaction occurred, peptide mapping tells us where. This is the definitive experiment for mechanism validation. After the protein is digested (typically with trypsin), the resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by the mass spectrometer. The instrument will identify peptides whose mass has increased by the expected 171.17 Da.

To confirm the exact residue, Tandem Mass Spectrometry (MS/MS) is used. In an MS/MS experiment, the modified peptide ion is isolated and fragmented inside the mass spectrometer.[16][17][18] The fragmentation pattern reveals the amino acid sequence of the peptide, and the location of the mass shift on a specific amino acid confirms the modification site.[19]

Visualizing the Workflow

The overall process can be visualized as a funnel, starting with a broad confirmation and narrowing down to a precise answer.

G cluster_prep Sample Preparation cluster_intact Strategy 1: Intact Analysis cluster_bottomup Strategy 2: Peptide Mapping P Target Protein Incubate Incubation (Protein + Inhibitor) P->Incubate I 7-chloro-2-(chloromethyl)- 4H-pyrido[1,2-a]pyrimidin-4-one I->Incubate LCMS_Intact LC-MS Analysis (Intact Mass) Incubate->LCMS_Intact Digest Reduction, Alkylation, & Trypsin Digestion Incubate->Digest Decon Deconvolution LCMS_Intact->Decon Result1 Mass Shift Confirmed? (+171.17 Da) Decon->Result1 Result1->Digest Yes, Proceed to Site ID LCMSMS LC-MS/MS Analysis (Peptide Map) Digest->LCMSMS Search Database Search (Identify Modified Peptide) LCMSMS->Search Result2 Modification Site Localized? Search->Result2 Final Definitive Confirmation of Covalent Modification & Site Result2->Final Yes

Figure 1: Overall workflow for mass spectrometry-based confirmation of covalent modification.

Detailed Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating by including necessary controls. The key is to compare three samples in parallel:

  • Protein Only (Negative Control): Establishes the baseline mass and peptide map of the unmodified protein.

  • Inhibitor Only (Reagent Control): To ensure no signals from the inhibitor interfere with the analysis.

  • Protein + Inhibitor (Test Sample): The experimental sample where modification is expected.

Part A: Covalent Labeling Reaction
  • Reagents:

    • Purified target protein (e.g., at 1 mg/mL in a suitable buffer like PBS or HEPES, pH 7.4).

    • 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one (dissolved in DMSO to make a 10 mM stock).

  • Procedure:

    • Set up three vials.

    • Vial 1 (Protein Only): 50 µL of protein solution + 1 µL of DMSO.

    • Vial 2 (Protein + Inhibitor): 50 µL of protein solution + 1 µL of 10 mM inhibitor stock (final inhibitor concentration ~200 µM, assuming a protein MW of 50 kDa, this is a ~10-fold molar excess).

    • Incubate all samples at room temperature or 37°C for a predetermined time (e.g., 2-4 hours). The optimal time may need to be determined empirically.

Part B: Intact Protein LC-MS Analysis
  • Sample Preparation: Take a 5 µL aliquot from each reaction vial. Dilute with 45 µL of 0.1% formic acid in water.

  • LC-MS System: A high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) coupled to a UPLC/HPLC system is ideal.

    • LC Column: A short reversed-phase column (e.g., C4, 2.1 x 50 mm) for rapid desalting.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A rapid gradient from 5% to 95% B over 5-10 minutes.

  • MS Acquisition:

    • Acquire data in positive ion mode over a mass range of m/z 600-2000.

  • Data Analysis:

    • Use deconvolution software (e.g., MaxEnt1, BioConfirm) to convert the raw multi-charged spectrum into a zero-charge mass spectrum.

    • Compare the mass of the protein in Vial 1 (Control) with Vial 2 (Test). Look for a new peak shifted by +171.17 Da in the test sample.

Part C: Peptide Mapping LC-MS/MS Analysis
  • Sample Preparation (from Part A reaction vials):

    • Denaturation: To the remaining 45 µL of each sample, add a denaturing buffer (e.g., 8 M urea).

    • Reduction: Add Dithiothreitol (DTT) to a final concentration of 10 mM. Incubate for 1 hour at 37°C. This breaks disulfide bonds.

    • Alkylation: Add iodoacetamide (IAM) to a final concentration of 25 mM. Incubate for 30 minutes in the dark. This caps the cysteine residues to prevent them from re-forming disulfide bonds or reacting non-specifically. Crucially, any cysteine already modified by the inhibitor will be protected from IAM alkylation.

    • Buffer Exchange/Dilution: Dilute the sample at least 4-fold with a digestion buffer (e.g., 50 mM ammonium bicarbonate) to lower the urea concentration to <2 M, which is necessary for enzyme activity.

    • Digestion: Add proteomics-grade trypsin at a 1:50 (enzyme:protein) ratio. Incubate overnight at 37°C.

    • Quench & Clean-up: Stop the digestion by adding formic acid to ~1%. Clean the resulting peptides using a C18 ZipTip or solid-phase extraction.

  • LC-MS/MS System:

    • LC Column: An analytical reversed-phase column (e.g., C18, 75 µm x 150 mm) for peptide separation.

    • Gradient: A long, shallow gradient (e.g., 2-40% B over 60-90 minutes) is required for good separation of the complex peptide mixture.

  • MS/MS Acquisition:

    • Use a data-dependent acquisition (DDA) method. The instrument will perform a full MS scan to detect all peptide ions, then select the most intense ions for fragmentation (MS/MS).

    • Crucially, add the expected m/z values for modified peptides to an inclusion list to ensure they are selected for fragmentation even if their intensity is low.

  • Data Analysis:

    • Use a proteomics search engine (e.g., Mascot, Sequest, MaxQuant) to search the MS/MS data against the known sequence of the target protein.

    • Configure the search parameters to include a variable modification on C, H, and K residues with a mass of +171.0531 Da. Also include fixed modifications for carbamidomethylation of cysteine (+57.021 Da from IAM).

    • The software will identify the peptide that contains the modification and provide a score indicating the confidence of the assignment and the localization of the modification on a specific residue.

Interpreting the Data: A Trustworthy Verdict

  • Intact Mass: A successful result will show a clear peak at the expected modified mass in the "Protein + Inhibitor" sample that is absent in the "Protein Only" control. The relative intensity of the modified vs. unmodified peaks can be used to estimate the percentage of modification.[8]

  • Peptide Map: A successful search will return a high-confidence identification of a peptide with a +171.05 Da modification. The MS/MS spectrum for that peptide should show a clear series of fragment ions (b- and y-ions) that allow you to "walk" the sequence and confirm that the mass modification resides on a specific amino acid.

Orthogonal Validation: Comparison with Alternative Methods

While mass spectrometry is the most direct and informative method, other techniques can provide complementary evidence.

MethodPrincipleAdvantagesDisadvantages
Mass Spectrometry Direct detection of mass changeDefinitive, provides site-specific information, high sensitivity.[7]Requires specialized instrumentation and expertise.
Fluorescence Competition Assay A fluorescent probe that reacts with the same residue is competed off by the covalent inhibitor.High-throughput, good for screening.[8]Indirect evidence of binding, does not confirm covalent nature or site.
X-ray Crystallography Soaking the inhibitor into a protein crystal can reveal electron density for the covalently bound ligand.Provides a 3D structural view of the interaction.[4][14]Can be very challenging and low-throughput; requires a diffracting crystal system.
Activity-Based Protein Profiling (ABPP) Uses a tagged version of the inhibitor to pull down and identify targets from a complex lysate.Good for target identification in a complex mixture.[7]Indirect; requires synthesis of a tagged probe.

For confirming the modification of a known target protein, mass spectrometry remains the superior and most direct method. The other techniques are better suited for initial screening or different research questions.[7]

Conclusion

Confirming the covalent modification of a target protein by 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a non-negotiable step in its validation as a covalent inhibitor. A tiered mass spectrometry approach, beginning with rapid intact mass analysis and progressing to detailed peptide mapping with MS/MS, provides an unassailable body of evidence. This dual strategy first confirms that the covalent bond forms and then reveals precisely where it forms on the protein. By following a rigorous, controlled protocol as outlined in this guide, researchers can generate the high-quality, trustworthy data needed to confidently advance their drug discovery programs.

References

  • D. A. D. et al. (2017). High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. Journal of Biomolecular Screening, 21(2). Available at: [Link]

  • Nwajiobi, O., Mahesh, S., Streety, X., & Raj, M. (2021). Covalent Chemical Tools for Profiling Post-Translational Modifications. Frontiers in Chemistry. Available at: [Link]

  • Rathnam, C. et al. (2021). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. ACS Central Science. Available at: [Link]

  • Willems, L. I. et al. (2021). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 26(21), 6699. Available at: [Link]

  • Nuvisan. Tailored mass spectrometry solutions for advanced protein science. Available at: [Link]

  • Peak Proteins. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. Available at: [Link]

  • Ye, Q. et al. (2011). Pyridopyrimidinone Derivatives as Potent and Selective c-Jun N-Terminal Kinase (JNK) Inhibitors. Journal of Medicinal Chemistry, 54(17), 6097-6108. Available at: [Link]

  • Waters Corporation. (2010). Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. Available at: [Link]

  • Johnson, C. et al. (2023). Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. Journal of the American Chemical Society. Available at: [Link]

  • Emery Pharma. Peptide Mapping: Uncovering the Protein's Secrets. Available at: [Link]

  • Yi, D. et al. (2022). High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRASG12C by Intact Protein MS and Targeted MRM. Analytical Chemistry. Available at: [Link]

  • Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics. Nature, 422(6928), 198-207. Available at: [Link]

  • Brodbelt, J. S. (2016). Relative Quantification of Sites of Peptide and Protein Modification using Size Exclusion Chromatography coupled with Electron Transfer Dissociation. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Chemistry LibreTexts. (2022). Covalent Modification. Available at: [Link]

  • MtoZ Biolabs. Top 5 Advantages of Tandem Mass Spectrometry in Peptide Sequence Analysis. Available at: [Link]

  • Zhang, R. et al. (2023). Covalent Modification of Glutamic Acid Inspired by HaloTag Technology. ChemRxiv. Available at: [Link]

  • Domainex. Identification of covalent fragment binding sites by proteolytic digestion and High-Resolution LCMS. Available at: [Link]

  • Silva, A., Vitorino, R., Domingues, M. R. M., & Cruz, T. (2013). Post-translational Modifications and Mass Spectrometry Detection. Free Radical Biology and Medicine. Available at: [Link]

  • van der Wijk, L. et al. (2022). Increase of enzyme activity through specific covalent modification with fragments. Chemical Science. Available at: [Link]

  • Coon, J. J. (2009). Tandem Mass Spectrometry for Peptide and Protein Sequence Analysis. Spectroscopy. Available at: [Link]

  • Mishra, S. et al. (2025). Tandem Mass Spectrometry for Peptide Sequencing. ResearchGate. Available at: [Link]

  • Mowbray, C. E. et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Carlson, H. A. (2016). Modeling covalent-modifier drugs. Biochimica et Biophysica Acta (BBA) - General Subjects. Available at: [Link]

  • Ivanov, I. et al. (2022). QM/MM Simulations of the Covalent Inhibition of the SARS-CoV-2 Main Protease: Four Compounds and Three Reaction Mechanisms. ChemRxiv. Available at: [Link]

  • Am Ende, C. W. et al. (2018). Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. Bioconjugate Chemistry. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Efficacy of 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive technical guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth comparison of the efficacy of various derivatives of 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one, a heterocyclic scaffold of significant interest in medicinal chemistry. Our focus will be on elucidating the structure-activity relationships (SAR) that govern their potential as anticancer agents. We will delve into the experimental data that underpins these findings and provide detailed protocols for key assays, ensuring you have the foundational knowledge to critically evaluate and potentially advance this promising class of compounds.

The pyrido[1,2-a]pyrimidine core is a privileged structure in drug discovery, known to interact with a variety of biological targets.[1] The introduction of a chlorine atom at the 7-position and a reactive chloromethyl group at the 2-position creates a molecule with a unique electronic and steric profile, ripe for chemical modification and optimization of biological activity. This guide will navigate the available scientific literature to synthesize a coherent narrative on how modifications to this core structure influence its anticancer efficacy.

The Pyrido[1,2-a]pyrimidine Scaffold: A Foundation for Diverse Biological Activity

The fused heterocyclic system of pyrido[1,2-a]pyrimidine is a versatile pharmacophore that has been explored for a wide range of therapeutic applications. Its derivatives have demonstrated a remarkable breadth of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral properties. This inherent biological promiscuity underscores the importance of targeted chemical modifications to achieve selectivity and potency for a desired therapeutic outcome. In the context of oncology, the planarity of the ring system allows for potential intercalation with DNA, while various substituents can engage with specific amino acid residues in the active sites of enzymes or receptor binding pockets.[2]

Comparative Efficacy of 2-Substituted 7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one Derivatives

While a systematic comparative study on a broad panel of 2-substituted derivatives of 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is not extensively documented in publicly available literature, we can draw valuable insights from related structures to understand the probable impact of modifications at the 2-position. The 2-(chloromethyl) group serves as a versatile synthetic handle, allowing for the introduction of a wide array of functional groups through nucleophilic substitution reactions.

Let's consider a hypothetical series of derivatives where the chlorine of the 2-(chloromethyl) group is displaced by various nucleophiles, leading to amines, ethers, thioethers, and other functionalities. The nature of the substituent introduced at this position can profoundly influence the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric bulk, all of which are critical determinants of biological activity.

Structure-Activity Relationship (SAR) Insights from Related Heterocycles

Studies on analogous heterocyclic systems, such as pyrido[3,4-d]pyrimidines, have shown that the nature of the substituent at similar positions can dramatically affect anticancer activity and selectivity against different cancer cell lines.[3] For instance, the introduction of various substituted anilines at the 4-position of a 2-amino-pyrido[3,4-d]pyrimidine core resulted in compounds with highly selective activities against breast and renal cancer cell lines.[3] This suggests that the exploration of a diverse library of 2-substituted 7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one derivatives is a promising strategy for identifying potent and selective anticancer agents.

A study on quinazoline-based pyrimidodiazepines demonstrated that specific derivatives exhibited potent cytotoxic activity, with one compound being 10-fold more active than the standard anticancer drug doxorubicin against several cancer cell lines.[2] This highlights the potential for significant potency gains through targeted chemical modifications.

Based on these related studies, we can hypothesize the following SAR trends for our target scaffold:

  • Introduction of Aromatic and Heteroaromatic Moieties: Appending aromatic or heteroaromatic rings to the 2-methyl position could enhance π-π stacking interactions with biological targets, potentially increasing potency.

  • Modulation of Lipophilicity: The lipophilicity of the 2-substituent can be fine-tuned to optimize cell permeability and target engagement. A balance is crucial, as excessively lipophilic compounds may exhibit poor solubility and off-target toxicity.

  • Incorporation of Hydrogen Bond Donors and Acceptors: The introduction of functional groups capable of forming hydrogen bonds can lead to stronger and more specific interactions with target proteins.

Hypothetical Comparative Cytotoxicity Data

To illustrate the potential for differential efficacy, the following table presents hypothetical IC50 values for a series of 2-substituted 7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one derivatives against a panel of human cancer cell lines. This data is conceptual and intended to guide future experimental design.

Derivative (Modification at 2-position)MCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HCT116 (Colon) IC50 (µM)
-CH2Cl (Parent Compound)15.221.518.9
-CH2-N(CH3)28.712.39.8
-CH2-morpholine5.17.86.2
-CH2-S-phenyl12.418.114.5
-CH2-O-phenyl18.925.422.1
-CH2-NH-(4-chlorophenyl)2.3 4.1 3.5

This is hypothetical data for illustrative purposes.

This hypothetical data suggests that the introduction of a 4-chloroaniline moiety at the 2-position could significantly enhance the cytotoxic activity of the parent compound.

Experimental Protocols for Efficacy Evaluation

To ensure the scientific rigor of our comparison, it is essential to employ standardized and validated experimental protocols. Below are detailed methodologies for two key assays used to assess the anticancer efficacy of novel compounds.

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[4][5]

Principle: Sulforhodamine B is a bright-pink aminoxanthene dye that binds to basic amino acid residues in proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass, which is indicative of the number of viable cells.

Step-by-Step Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds and a vehicle control. Incubate for a further 48-72 hours.

  • Cell Fixation: Gently remove the culture medium and add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.[4]

  • Washing: Carefully wash the plates five times with slow-running tap water to remove the TCA.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[4]

  • Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[4]

  • Air Drying: Allow the plates to air dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition compared to the vehicle-treated control cells.

SRB_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Fixation & Staining cluster_readout Solubilization & Readout cell_plating 1. Plate Cells incubation1 2. Incubate 24h cell_plating->incubation1 treatment 3. Add Compounds incubation1->treatment incubation2 4. Incubate 48-72h treatment->incubation2 fixation 5. Fix with TCA incubation2->fixation washing1 6. Wash with Water fixation->washing1 staining 7. Stain with SRB washing1->staining washing2 8. Wash with Acetic Acid staining->washing2 drying 9. Air Dry washing2->drying solubilization 10. Solubilize with Tris drying->solubilization readout 11. Read OD at 510nm solubilization->readout

Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

Caspase-3/7 Activity Assay

This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway. An increase in caspase-3/7 activity is a hallmark of apoptosis.

Principle: The assay utilizes a proluminescent caspase-3/7 substrate. In the presence of active caspase-3 or -7, the substrate is cleaved, releasing a substrate for luciferase, which in turn generates a luminescent signal that is proportional to the amount of caspase activity.[6]

Step-by-Step Protocol:

  • Cell Plating and Treatment: Plate and treat cells with test compounds as described for the SRB assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Procedure:

    • Equilibrate the 96-well plate containing the cells to room temperature.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal to the number of cells (which can be determined in a parallel plate using the SRB assay) to determine the specific caspase-3/7 activity.

Caspase_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_assay Assay Procedure cluster_readout Measurement cell_plating 1. Plate & Treat Cells incubation 2. Incubate cell_plating->incubation add_reagent 3. Add Caspase-Glo Reagent incubation->add_reagent mix 4. Mix add_reagent->mix incubate_assay 5. Incubate 1-3h mix->incubate_assay read_luminescence 6. Measure Luminescence incubate_assay->read_luminescence

Caption: Workflow of the Caspase-3/7 activity assay.

Proposed Mechanism of Action and Signaling Pathways

The anticancer activity of pyrido[1,2-a]pyrimidine derivatives can be mediated through various mechanisms. Based on their structural features and the known activities of related compounds, several potential signaling pathways could be implicated.

One plausible mechanism is the induction of apoptosis. The binding of a potent 7-chloro-2-substituted-4H-pyrido[1,2-a]pyrimidin-4-one derivative to a key regulatory protein in the apoptotic pathway, such as a member of the Bcl-2 family or a kinase involved in cell survival signaling (e.g., Akt), could trigger the caspase cascade, leading to programmed cell death.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_regulation Regulatory Proteins cluster_caspases Caspase Cascade cluster_outcome Cellular Outcome Compound Pyrido[1,2-a]pyrimidine Derivative Bcl2 Bcl-2 Family (e.g., Bcl-2, Bax) Compound->Bcl2 Inhibition/Activation Akt Akt Pathway Compound->Akt Inhibition Caspase9 Caspase-9 Bcl2->Caspase9 Activation Akt->Caspase9 Inhibition Caspase37 Caspase-3/7 Caspase9->Caspase37 Activation Apoptosis Apoptosis Caspase37->Apoptosis Execution

Caption: Proposed apoptotic pathway induced by pyrido[1,2-a]pyrimidine derivatives.

Conclusion and Future Directions

The 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one scaffold represents a promising starting point for the development of novel anticancer agents. While direct comparative efficacy data for a wide range of its 2-substituted derivatives is currently limited, insights from related heterocyclic systems strongly suggest that systematic modification at this position can lead to significant improvements in potency and selectivity.

Future research should focus on the synthesis and screening of a diverse library of these derivatives against a broad panel of cancer cell lines. The detailed experimental protocols provided in this guide offer a robust framework for such investigations. A thorough exploration of the structure-activity relationships, coupled with mechanistic studies to elucidate the precise molecular targets and signaling pathways, will be crucial for advancing this class of compounds towards clinical development. The ultimate goal is to identify derivatives with superior efficacy and a favorable safety profile, offering new therapeutic options for cancer patients.

References

  • Insuasty, A., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(42), 26235-26249. [Link]

  • Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines. Results in Chemistry, 7, 101348. [Link]

  • Needham, J., et al. (2020). Evaluation of Caspase-3 Activity During Apoptosis with Fluorescence Lifetime-Based Cytometry Measurements and Phasor Analyses. Cytometry Part A, 97(10), 1053-1060. [Link]

  • Agboola, O. I., et al. (2025). Modeling the Quantitative Structure-Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. Molecules, 30(8), 1735. [Link]

  • Wang, F., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 151, 107661. [Link]

  • Mane, U. B., et al. (2019). Pyrido[1,2-a]pyrimidin-4-ones as antiplasmodial falcipain-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(14), 1786-1790. [Link]

  • Essen BioScience. (n.d.). CellPlayer™ 96-Well Kinetic Caspase-3/7 Apoptosis Assay. [Link]

  • Wang, Z., et al. (2014). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. ACS Medicinal Chemistry Letters, 5(2), 133-138. [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of Pyrido[1,2-a]pyrimidin-4-one Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds.[1] Its rigid, planar structure and synthetic accessibility have made it an attractive starting point for the development of novel therapeutics targeting a wide array of diseases.[2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various pyrido[1,2-a]pyrimidin-4-one analogs, offering insights into the rational design of potent and selective agents for different biological targets. We will delve into their anticancer, anti-inflammatory, antimalarial, and enzyme-inhibitory activities, supported by experimental data and detailed protocols.

The Versatile Scaffold: Understanding the Pyrido[1,2-a]pyrimidin-4-one Core

The 4H-pyrido[1,2-a]pyrimidin-4-one core is a fused bicyclic system consisting of a pyridine ring fused to a pyrimidine ring. This arrangement results in a unique electronic and steric environment, which can be strategically modified to achieve desired biological activities. The numbering of the scaffold, as shown below, is crucial for understanding the SAR discussions that follow.

Pyrido[1,2-a]pyrimidin-4-one Scaffold

Image 1: The core structure and numbering of the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold.

The diverse biological activities of these compounds stem from the various substituents that can be introduced at different positions of this core, influencing their binding affinity and selectivity for specific biological targets.[1][3]

Comparative Analysis of Biological Activities and SAR

This section compares the SAR of pyrido[1,2-a]pyrimidin-4-one analogs across different therapeutic areas, with a focus on anticancer, enzyme inhibition, and anti-infective activities.

Anticancer Activity: Targeting Key Oncogenic Pathways

The pyrido[1,2-a]pyrimidin-4-one scaffold has been extensively explored for its anticancer potential, with derivatives showing activity against various cancer cell lines and specific molecular targets.[4]

Src homology-2 containing protein tyrosine phosphatase 2 (SHP2) is a critical signaling node in various oncogenic pathways, and its inhibition is a promising cancer therapeutic strategy.[5] Pyrido[1,2-a]pyrimidin-4-one derivatives have emerged as potent allosteric inhibitors of SHP2.[6]

A study involving a series of these analogs revealed key SAR insights.[6] For instance, the introduction of a sulfur atom as a linker between the core and a 7-aryl group enhanced the flexibility of the molecule, leading to improved inhibitory activity.[6] The compound 14i from this study demonstrated high enzymatic activity against full-length SHP2 with an IC50 of 0.104 μM and also showed potent antiproliferative activity against Kyse-520 cells (IC50 = 1.06 μM).[6]

Table 1: SAR of Pyrido[1,2-a]pyrimidin-4-one Analogs as SHP2 Inhibitors [6]

CompoundR1R2SHP2 IC50 (μM)Kyse-520 IC50 (μM)
13a HDirect bond to aryl>50>50
14i HS-linker to aryl0.1041.06

This table illustrates the significant improvement in activity with the introduction of a flexible linker.

The epidermal growth factor receptor (EGFR) is another important target in cancer therapy. While the core scaffold is pyrido[2,3-d]pyrimidin-4(3H)-one in a key study, the SAR principles can be informative. For instance, tetracyclic derivatives showed preferred anticancer activity.[7] The presence of an electron-donating group (like OCH3) at the 4-position of a phenyl ring attached to the core was found to be beneficial for activity.[7]

Enzyme Inhibition: Beyond Cancer

Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is a therapeutic strategy for managing diabetic complications.[8] 2-Phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives have been identified as a novel class of selective ALR2 inhibitors.[8][9]

The SAR studies revealed that:

  • A phenol or catechol moiety at the 2-position is crucial for pharmacophoric recognition by the enzyme.[8]

  • Methylation or absence of these hydroxyl groups leads to inactive or significantly less active compounds.[8]

  • Introduction of a hydroxyl group at the 6 or 9-position of the pyridopyrimidinone core enhances the inhibitory potency.[8][9]

  • Lengthening the 2-side chain from a phenyl to a benzyl group generally reduces activity.[8]

Table 2: SAR of Pyrido[1,2-a]pyrimidin-4-one Analogs as ALR2 Inhibitors [8]

CompoundR (at C2)R' (at C6/C9)ALR2 IC50 (μM)
13 PhenylH1.2
18 Phenyl6-OH0.8
19 Phenyl9-OH0.7
14 CatecholH0.5
28 Catechol6-OH0.2
29 Catechol9-OH0.15

Falcipain-2, a cysteine protease of Plasmodium falciparum, is a validated target for antimalarial drugs.[4] Certain pyrido[1,2-a]pyrimidin-4-ones have shown excellent inhibitory activity against this enzyme, suggesting their potential as antimalarial agents.[4]

Anti-inflammatory and CNS Activities

The versatility of the pyrido[1,2-a]pyrimidin-4-one scaffold extends to other therapeutic areas. Derivatives have been reported to possess anti-inflammatory, antidepressant, and neurotropic properties.[3] For instance, certain 3-aroylpyrido[1,2-a]pyrimidines have been evaluated as inhibitors of nitric oxide synthases (NOS), with some showing selectivity for the inducible NOS (iNOS).[10] In the realm of CNS disorders, some analogs have been synthesized as potential selective serotonin reuptake inhibitors (SSRIs) and 5-HT1A receptor ligands.[11]

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, this section provides detailed protocols for key biological assays used in the evaluation of pyrido[1,2-a]pyrimidin-4-one analogs.

Protocol 1: In Vitro SHP2 Inhibition Assay (Fluorescence-Based)

This protocol is adapted from a high-throughput screening method for SHP2 inhibitors.[12][13]

Principle: The assay measures the phosphatase activity of SHP2 by monitoring the hydrolysis of a non-fluorescent substrate, 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP), to a fluorescent product, 6,8-difluoro-4-methylumbelliferyl hydroxide (DiFMU).[13]

Materials:

  • Recombinant full-length SHP2 enzyme

  • DiFMUP substrate

  • Assay buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20[12]

  • Test compounds dissolved in DMSO

  • 384-well black plates

  • Fluorescence plate reader (Excitation: 350 nm, Emission: 450 nm)[13]

Procedure:

  • Prepare a working solution of SHP2 in the assay buffer to a final concentration of 0.5 nM.[12]

  • Add 20 µL of the SHP2 working solution to each well of the 384-well plate.

  • Add 0.5 µL of the test compound at various concentrations (or DMSO as a vehicle control) to the respective wells.

  • Incubate the plate at room temperature for 20 minutes.

  • Prepare a working solution of DiFMUP in the assay buffer.

  • Initiate the reaction by adding 5 µL of the DiFMUP working solution to each well.

  • Immediately measure the fluorescence intensity at 1-minute intervals for 15-20 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

  • Percentage inhibition is calculated using the formula: % Inhibition = 100 * (1 - (Rate of test compound / Rate of vehicle control))

  • Determine the IC50 values by plotting the percentage inhibition against the logarithm of the test compound concentration.

Protocol 2: In Vitro Aldose Reductase (ALR2) Inhibition Assay (Spectrophotometric)

This protocol is a generalized method for screening ALR2 inhibitors.[14][15]

Principle: The assay measures the activity of ALR2 by monitoring the decrease in absorbance at 340 nm, which corresponds to the consumption of the cofactor NADPH during the reduction of a substrate (e.g., DL-glyceraldehyde).[14]

Materials:

  • Partially purified aldose reductase from rat lens or recombinant human ALR2

  • NADPH

  • DL-glyceraldehyde (substrate)

  • Phosphate buffer (0.067 M, pH 6.2)[15]

  • Test compounds dissolved in DMSO

  • UV-Vis spectrophotometer or plate reader

Procedure:

  • Prepare a reaction mixture in a cuvette or 96-well plate containing:

    • 0.7 mL of phosphate buffer

    • 0.1 mL of NADPH solution (final concentration 25 µM)[15]

    • 0.1 mL of aldose reductase enzyme solution

    • A specific volume of the test compound solution (the final DMSO concentration should be low, typically <1%)

  • Incubate the mixture at room temperature for 5 minutes.

  • Initiate the reaction by adding 0.1 mL of DL-glyceraldehyde solution (final concentration 0.5 mM).[15]

  • Immediately monitor the decrease in absorbance at 340 nm for 3-5 minutes at 30-second intervals.[14]

  • The rate of reaction is determined from the linear portion of the absorbance versus time plot.

  • Calculate the percentage inhibition and IC50 values as described in Protocol 1.

Visualizing Structure-Activity Relationships

The following diagrams, generated using Graphviz, illustrate key SAR trends for different biological activities of pyrido[1,2-a]pyrimidin-4-one analogs.

General Synthetic Scheme

The pyrido[1,2-a]pyrimidin-4-one scaffold is typically synthesized through the condensation of a 2-aminopyridine derivative with a β-ketoester or a similar three-carbon component.[2]

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2-Aminopyridine 2-Aminopyridine Derivative Condensation Cyclocondensation 2-Aminopyridine->Condensation beta-Ketoester β-Ketoester (or equivalent) beta-Ketoester->Condensation Pyridopyrimidinone Pyrido[1,2-a]pyrimidin-4-one Core Condensation->Pyridopyrimidinone Formation of pyrimidine ring

Caption: General synthesis of the pyrido[1,2-a]pyrimidin-4-one scaffold.

SAR for SHP2 Inhibition

SAR_SHP2 cluster_SAR Key Substitutions for SHP2 Inhibition Core Pyrido[1,2-a]pyrimidin-4-one Core C7 Position C7 Core->C7 Linker Flexible Linker (e.g., -S-) C7->Linker Attachment of Aryl Aryl Group Linker->Aryl Activity Increased Activity Linker->Activity Leads to SAR_ALR2 cluster_SAR Key Substitutions for ALR2 Inhibition Core Pyrido[1,2-a]pyrimidin-4-one Core C2 Position C2 Core->C2 C6_C9 Positions C6/C9 Core->C6_C9 Phenol Phenol/Catechol Moiety C2->Phenol Substitution with Activity Increased Activity Phenol->Activity Essential for OH Hydroxyl Group C6_C9->OH Substitution with OH->Activity Enhances

Caption: Key SAR features for potent aldose reductase inhibition.

Conclusion

The pyrido[1,2-a]pyrimidin-4-one scaffold represents a highly versatile platform for the design of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to the core structure can lead to significant changes in biological activity and target selectivity. For researchers in drug discovery, a thorough understanding of these SAR trends is paramount for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. The provided experimental protocols offer a validated framework for the biological evaluation of newly synthesized analogs, ensuring the generation of robust and comparable data. Future exploration of this scaffold, particularly in the context of multi-target inhibitors and compounds with novel mechanisms of action, holds considerable promise for addressing unmet medical needs.

References

  • Zhang, L., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. ResearchGate. Available at: [Link]

  • Pyrido[1,2-a]pyrimidine scaffold containing Drugs. (n.d.). ResearchGate. Available at: [Link]

  • Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity. (n.d.). ResearchGate. Available at: [Link]

  • Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. (2009). PubMed. Available at: [Link]

  • Yadav, M. R., et al. (2014). Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents. PubMed. Available at: [Link]

  • Abdel-Aziz, A. A.-M., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors. National Institutes of Health. Available at: [Link]

  • Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors. (n.d.). SciSpace. Available at: [Link]

  • Pyrido[1,2-a]pyrimidin-4-ones as antiplasmodial falcipain-2 inhibitors. (2012). ResearchGate. Available at: [Link]

  • Zhang, L., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. PubMed. Available at: [Link]

  • El-Gazzar, A. B. A., & Hafez, H. N. (2009). Synthesis of 4-substituted pyrido[2,3-d]pyrimidin-4(1H)-one as analgesic and anti-inflammatory agents. PubMed. Available at: [Link]

  • 4H-Pyrido[1,2-a]pyrimidin-4-one. (n.d.). PubChem. Available at: [Link]

  • Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases. (2005). Europe PMC. Available at: [Link]

  • LaRochelle, J. R., et al. (2018). A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors. National Institutes of Health. Available at: [Link]

  • 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. (2023). ResearchGate. Available at: [Link]

  • Al-Tamari, M. A., et al. (2021). The Discovery of Potent SHP2 Inhibitors with Anti-Proliferative Activity in Breast Cancer Cell Lines. MDPI. Available at: [Link]

  • Kumar, S., et al. (2012). Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell. National Institutes of Health. Available at: [Link]

  • High-throughput screening protocol created to discover SHP2 inhibitors. (2021). Drug Target Review. Available at: [Link]

  • Aldose reductase inhibition Assay protocol. (2017). ResearchGate. Available at: [Link]

  • Scheme of the cross-validation protocol for high-throughput screening... (n.d.). ResearchGate. Available at: [Link]

  • Azam, M. A., & Suresh, B. (2016). Pharmacophore modeling, 3D-QSAR and docking study of 2-phenylpyrimidine analogues as selective PDE4B inhibitors. PubMed. Available at: [Link]

  • Begley, D., et al. (2022). Inhibition of SHP2 and SHP1 Protein Tyrosine Phosphatase Activity by Chemically Induced Dimerization. ACS Omega. Available at: [Link]

  • Partyka, A., et al. (2017). Synthesis of Novel Pyrido[1,2-c]pyrimidine Derivatives with 6-Fluoro-3-(4-piperidynyl)-1,2-benzisoxazole Moiety as Potential SSRI and 5-HT1A Receptor Ligands. PubMed Central. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Kinetic Analysis of Enzyme Inhibition by 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the kinetic analysis of 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one, a compound of interest in drug discovery. We will explore its potential as a cysteine protease inhibitor, comparing its hypothetical kinetic profile with well-characterized inhibitors to provide a practical and insightful guide for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Investigating 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one as a Cysteine Protease Inhibitor

The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged structure in medicinal chemistry, with derivatives showing a range of biological activities, including the inhibition of various enzymes. The specific compound, 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one, possesses a key feature: a reactive chloromethyl ketone group. This functional group is a well-known warhead that can form a covalent bond with the active site cysteine residue of cysteine proteases, leading to irreversible inhibition.[1] Cysteine proteases, such as the papain family, are implicated in a variety of physiological and pathological processes, making them attractive targets for therapeutic intervention.

Given the structural alerts within 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one, we hypothesize that it functions as an irreversible inhibitor of cysteine proteases. This guide will use papain, a well-characterized cysteine protease, as a model enzyme to outline a detailed kinetic analysis. We will compare the expected kinetic profile of our compound of interest with two well-known papain inhibitors:

  • E-64 (Loxistatin): A potent and selective irreversible inhibitor of cysteine proteases.[2][3][4]

  • Leupeptin: A reversible, competitive transition-state analog inhibitor of both serine and cysteine proteases.[5][6]

This comparative approach will provide a robust understanding of the inhibitory potential and mechanism of 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one.

Experimental Protocols: A Step-by-Step Guide to Kinetic Analysis

The following protocols are designed to be a self-validating system, providing a clear path from initial screening to detailed mechanistic studies.

Protocol 1: Determination of IC50

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.

Materials:

  • Papain (activated)

  • Nα-Benzoyl-L-arginine ethyl ester (BAEE) as substrate

  • Assay buffer: 0.1 M Phosphate buffer, pH 6.2, containing 1 mM EDTA and 2 mM DTT

  • 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one (test compound)

  • E-64 and Leupeptin (comparator compounds)

  • 96-well microplate reader

Procedure:

  • Enzyme Activation: Prepare a stock solution of papain in an activation buffer containing L-cysteine and EDTA to ensure the active site thiol is reduced.[7]

  • Serial Dilutions: Prepare a series of dilutions of the test compound and comparator compounds in the assay buffer.

  • Assay Reaction: In a 96-well plate, add the assay buffer, substrate (BAEE), and the inhibitor at various concentrations.

  • Initiate Reaction: Add the activated papain to each well to start the reaction.

  • Kinetic Reading: Monitor the hydrolysis of BAEE by measuring the increase in absorbance at a specific wavelength over time.

  • Data Analysis: Calculate the initial reaction velocities (rates) for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Determining the Mechanism of Inhibition - Reversibility

This protocol distinguishes between reversible and irreversible inhibition.[8][9]

Dialysis Method:

  • Incubation: Incubate papain with a high concentration (e.g., 10x IC50) of 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one, E-64, and leupeptin for a set period (e.g., 60 minutes) to allow for binding. A control sample with the enzyme and buffer only should also be prepared.

  • Dialysis: Place each enzyme-inhibitor mixture in a dialysis bag with an appropriate molecular weight cut-off (e.g., 10 kDa) and dialyze against a large volume of assay buffer for an extended period (e.g., 24 hours) with several buffer changes.[10] This will remove any unbound or reversibly bound inhibitor.[11][12]

  • Activity Assay: After dialysis, measure the residual activity of the papain in each sample using the IC50 assay protocol described above.

Interpretation of Results:

  • Irreversible Inhibition: If the inhibitor forms a covalent bond with the enzyme, its activity will not be restored after dialysis.[11] This is the expected outcome for 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one and E-64.

  • Reversible Inhibition: If the inhibitor binds non-covalently, it will dissociate from the enzyme during dialysis, and the enzyme's activity will be fully or partially restored. This is the expected outcome for leupeptin.

G cluster_0 Reversibility Assay Workflow A Incubate Enzyme + Inhibitor B Dialysis A->B Allow binding C Measure Residual Activity B->C Remove unbound inhibitor D Irreversible: Low Activity C->D If covalent bond E Reversible: High Activity C->E If non-covalent

Caption: Workflow to determine the reversibility of enzyme inhibition.

Protocol 3: Kinetic Analysis of Irreversible Inhibition

For irreversible inhibitors like 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one and E-64, we determine the second-order rate constant (k_inact/K_i), which represents the efficiency of inactivation.

Procedure:

  • Progress Curves: Monitor the reaction progress (product formation over time) in the presence of different concentrations of the irreversible inhibitor.

  • Data Fitting: The resulting progress curves will show a time-dependent decrease in reaction rate. Fit these curves to the equation for irreversible inhibition to determine the pseudo-first-order rate constant of inactivation (k_obs) for each inhibitor concentration.

  • Secondary Plot: Plot the calculated k_obs values against the inhibitor concentrations. For a simple irreversible inhibitor, this plot should be linear. The slope of this line represents the second-order rate constant of inactivation (k_inact/K_i).

G cluster_1 Kinetic Analysis of Irreversible Inhibition A Obtain Progress Curves at different [I] B Fit curves to determine k_obs A->B C Plot k_obs vs. [I] B->C D Slope = k_inact/K_i C->D

Caption: Workflow for determining the kinetic parameters of an irreversible inhibitor.

Comparative Kinetic Analysis

The following tables summarize the expected and known kinetic parameters for our test compound and the comparators.

Table 1: Comparative Inhibitory Potency (IC50)

CompoundTarget EnzymePredicted/Known IC50
7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-onePapainHypothetically in the low µM to nM range
E-64Papain~10-100 nM[3]
LeupeptinPapainKi of ~4.1 nM for cathepsin B (a related cysteine protease)[5]

Table 2: Comparison of Inhibition Mechanism and Kinetic Parameters

Parameter7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one (Predicted)E-64 (Known)Leupeptin (Known)
Mechanism Irreversible, covalentIrreversible, covalent[2]Reversible, competitive[5]
Reversibility (Dialysis) No recovery of activityNo recovery of activityFull recovery of activity
k_inact/K_i (M⁻¹s⁻¹) To be determinedHigh (e.g., >10⁵)Not Applicable
Ki (nM) Not ApplicableNot Applicable~4.1 (for Cathepsin B)[5]

Visualizing Inhibition Mechanisms

The mode of enzyme inhibition can be visually represented to better understand the interactions between the enzyme, substrate, and inhibitor.

G cluster_0 Reversible Competitive Inhibition (Leupeptin) cluster_1 Irreversible Inhibition (Predicted for Test Compound & E-64) E Enzyme S Substrate ES Enzyme-Substrate Complex ES->ES EP EP ES->EP P Product I Inhibitor EI Enzyme-Inhibitor Complex EI->EI E_irr Enzyme I_irr Inhibitor EI_irr Covalent Enzyme-Inhibitor Complex (Inactive) E_irrI_irr E_irrI_irr E_irrI_irr->EI_irr k_inact

Caption: Comparison of reversible and irreversible inhibition mechanisms.

Conclusion

This guide provides a robust experimental framework for the kinetic characterization of 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one. By leveraging its structural features, we hypothesize an irreversible mechanism of action against cysteine proteases. The outlined protocols, from initial IC50 determination to detailed mechanistic studies, coupled with a comparative analysis against known inhibitors like E-64 and leupeptin, will enable researchers to thoroughly evaluate its potential as a novel therapeutic agent. The causality behind these experimental choices lies in a systematic approach to inhibitor characterization, ensuring that the resulting data is both accurate and mechanistically informative. This self-validating system of protocols provides a clear and logical path for drug development professionals to follow.

References

  • Enzyme inhibitor. (2024). In Wikipedia. Retrieved from [Link]

  • Reversible and Irreversible Enzyme Inhibition. (2014, August 12). Andrey K. [Video]. YouTube. Retrieved from [Link]

  • Matsumoto, K., Mizoue, K., Kitamura, K., Tse, W. C., Huber, C. P., & Ishida, T. (1999). Structural basis of inhibition of cysteine proteases by E-64 and its derivatives. Biopolymers, 51(1), 99-107. Retrieved from [Link]

  • Lähdeniemi, V. (2018). DIALYSIS METHOD DEVELOPMENT TO ASSESS REVERSIBILITY OF CYTOCHROME P450 INHIBITION IN VITRO. University of Helsinki. Retrieved from [Link]

  • Tosyl phenylalanyl chloromethyl ketone. (2023). In Wikipedia. Retrieved from [Link]

  • Protocol for in vitro fluorescence assay of papain-like protease and cell-based immunofluorescence assay of coronavirus infection. (2023). STAR Protocols, 4(2), 102269. Retrieved from [Link]

  • García-Cánovas, F., García-Carmona, F., & Lozano, J. A. (1991). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by L-cysteine. Biochemical Journal, 277(Pt 3), 847–852. Retrieved from [Link]

  • Analysis of kinetic data for irreversible enzyme inhibition. (1991). Biochemical Journal, 277(3), 847-52. Retrieved from [Link]

  • Mechanism of Microbial Metabolite Leupeptin in the Treatment of COVID-19 by Traditional Chinese Medicine Herbs. (2021). mSystems, 6(5), e00780-21. Retrieved from [Link]

  • The effect of TLCK on transcription and its role in modifying cell growth. (1976). Journal of Cellular Physiology, 89(4), 677-687. Retrieved from [Link]

  • Difference between Reversible Enzyme Inhibition and Irreversible Enzyme Inhibition. (2024). Knya. Retrieved from [Link]

  • Leupeptin. (2023). In Wikipedia. Retrieved from [Link]

  • Reversible and Irreversible Enzyme Inhibition. (2014). AK Lectures. Retrieved from [Link]

  • A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by l-cysteine. (1991). Biochemical Journal, 277(3), 847–852. Retrieved from [Link]

  • The Crystal Structure of Nα-p-tosyl-lysyl Chloromethylketone-Bound Oligopeptidase B from Serratia Proteamaculans Revealed a New Type of Inhibitor Binding. (2019). International Journal of Molecular Sciences, 20(18), 4567. Retrieved from [Link]

  • Naphthoquinones as Covalent Reversible Inhibitors of Cysteine Proteases—Studies on Inhibition Mechanism and Kinetics. (2020). Molecules, 25(21), 5035. Retrieved from [Link]

  • Papain from papaya latex (P4762) - Enzyme Assay. (n.d.). ResearchGate. Retrieved from [Link]

  • Active and inactive forms of the transition-state analog protease inhibitor leupeptin: explanation of the observed slow binding of leupeptin to cathepsin B and papain. (1989). Biochemistry, 28(2), 649-655. Retrieved from [Link]

  • Irreversible and Reversible Inhibition. (n.d.). AK Lectures. Retrieved from [Link]

  • Confirming Target Engagement for Reversible Inhibitors In Vivo by Kinetically Tuned Activity-Based Probes. (2012). Journal of the American Chemical Society, 134(25), 10345–10348. Retrieved from [Link]

  • Steady-state kinetic analysis of reversible enzyme inhibitors: A case study on calf intestine alkaline phosphatase. (2023). Biochemistry and Biophysics Reports, 36, 101568. Retrieved from [Link]

  • Extraction, purification and characterization of papain enzyme from papaya. (2023). Food Research, 7(2), 205-211. Retrieved from [Link]

  • Biosynthetic characterization and combinatorial biocatalysis of the cysteine protease inhibitor E-64. (2024). bioRxiv. Retrieved from [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The compound 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one, a halogenated heterocyclic compound, requires meticulous handling and disposal to mitigate potential risks. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in established safety protocols for chlorinated organic compounds.

Core Principles of Disposal

The primary objective in disposing of chlorinated compounds like 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is to prevent its release into the environment, where it could have ecotoxicological effects.[2][6] The presence of chlorine atoms in the molecule suggests that combustion can produce hazardous byproducts like hydrogen chloride, phosgene, and potentially dioxins if not performed under controlled conditions.[7][8] Therefore, the recommended disposal method is high-temperature incineration in a licensed hazardous waste facility.[1][4]

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) and are fully trained on the potential hazards.

Personal Protective Equipment (PPE) Requirements

Equipment Specification Rationale
Gloves Chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact, as similar compounds can cause skin irritation.[9][10][11]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from dust particles or splashes, as related compounds are known eye irritants.[9][10][11]
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Use a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates if handling outside of a fume hood or if dust is generated.[1]To prevent inhalation, as dusts of related compounds may cause respiratory irritation.[1][11]

Engineering Controls

All handling of 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one, including weighing and aliquoting for disposal, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[12]

Step-by-Step Disposal Procedure

The following protocol outlines the systematic process for the safe disposal of 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one.

1. Waste Segregation and Collection:

  • Solid Waste: Collect pure compound, contaminated lab supplies (e.g., weigh boats, contaminated gloves, bench paper) in a dedicated, clearly labeled hazardous waste container.

    • The container must be made of a material compatible with chlorinated organic compounds and have a secure, tight-fitting lid.[13]

    • Label the container as "Hazardous Waste: Chlorinated Organic Solid" and include the full chemical name: "7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one".

  • Liquid Waste: If the compound is in solution, collect it in a dedicated, labeled hazardous waste container for chlorinated organic solvents.

    • Do not mix with non-halogenated waste streams to ensure proper disposal by incineration.[14]

    • The container should be stored in a secondary containment bin.

2. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the area.

  • Wearing the appropriate PPE, contain the spill using a chemical absorbent material suitable for chlorinated compounds.

  • Carefully sweep up the absorbed material and place it in the designated solid hazardous waste container.[1]

  • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and collect the cleaning materials as hazardous waste.

  • Ensure adequate ventilation during and after the cleanup.[15]

3. Storage Pending Disposal:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[13][14][15]

  • The storage area should be clearly marked with appropriate hazard signage.[14]

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by a licensed environmental waste management contractor.

  • Provide the contractor with a full inventory of the waste, including the chemical name and any available hazard information.

  • The recommended method of disposal is high-temperature incineration equipped with afterburners and scrubbers to neutralize acidic combustion products like HCl.[1][4]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one.

DisposalWorkflow cluster_prep Preparation cluster_waste_type Waste Identification cluster_collection Collection & Segregation cluster_final Final Disposal start Start: Have 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one for disposal ppe Don Appropriate PPE start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Form fume_hood->waste_type solid_waste Solid Waste (Pure compound, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Chlorinated Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Chlorinated Liquid Waste Container liquid_waste->collect_liquid storage Store Securely in Designated Area collect_solid->storage collect_liquid->storage contractor Arrange Pickup by Licensed Waste Contractor storage->contractor incineration High-Temperature Incineration contractor->incineration caption Disposal Workflow for 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Caption: Disposal Workflow for 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Trustworthiness and Self-Validation

This protocol is built upon the principle of "as low as reasonably achievable" (ALARA) for chemical exposure and environmental release. By adhering to these steps, laboratories can ensure a self-validating system of safety:

  • Traceability: Labeled, segregated waste streams prevent accidental mixing and ensure proper final disposal.

  • Containment: The use of appropriate containers, secondary containment, and designated storage areas minimizes the risk of accidental release.

  • Compliance: Following these guidelines aligns with the foundational principles of hazardous waste management as stipulated by regulatory bodies like the EPA and OSHA.[3][16]

By treating 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one with the caution afforded to other chlorinated hazardous materials, researchers can maintain a safe laboratory environment and ensure responsible disposal practices.

References

  • Capot Chemical Co., Ltd. (2019). MSDS of 7-Fluoro-2-hydroxy-4H-pyrido[1,2-A]pyrimidin-4-one.
  • Tikkanen, M. W., Schroeter, J. H., Leong, L. Y. C., & Ganesh, R. (n.d.).
  • Restek Corporation. (n.d.).
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • Enamine Ltd. (n.d.). Safety Data Sheet: 7-bromo-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one.
  • Euro Chlor. (n.d.).
  • Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Hazards and Toxic Substances - Overview. Retrieved from [Link]

  • TCI Chemicals. (2025). SAFETY DATA SHEET: 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Hazards and Toxic Substances - Standards. Retrieved from [Link]

  • Fisher Scientific. (2024).
  • U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • DuraLabel. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Winnipeg Regional Health Authority. (2019).
  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
  • National Environmental Services Center. (n.d.). Chlorine Disinfection.
  • ResearchGate. (n.d.). Disposal of Chlorine-Containing Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.).
  • CymitQuimica. (2024). Safety Data Sheet: 2-Chloro-N4-methylpyrimidine-4,5-diamine.
  • DuraLabel. (2025). OSHA Rules for Hazardous Chemicals.
  • PubChem. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.